molecular formula C14H16N2 B3424771 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine CAS No. 3685-05-0

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Cat. No.: B3424771
CAS No.: 3685-05-0
M. Wt: 212.29 g/mol
InChI Key: MCUUKQCKNKUMBP-UHFFFAOYSA-N
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Description

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine is 212.131348519 g/mol and the complexity rating of the compound is 205. The solubility of this chemical has been described as >31.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-6-methylphenyl)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUUKQCKNKUMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903238
Record name NoName_3867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3685-05-0, 3685-06-1
Record name (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (CAS 3685-06-1): A Cornerstone for Modern Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Axially Chiral Diamines

In the landscape of modern chemical synthesis, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical and materials science sectors. Axially chiral biphenyls represent a privileged class of scaffolds for the construction of highly effective chiral ligands and catalysts. Among these, 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine stands out as a versatile and foundational building block. Its C2-symmetric backbone, endowed with steric hindrance from the ortho-methyl groups, provides a robust chiral environment that is fundamental to its success in asymmetric transformations.

This guide provides an in-depth exploration of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine, consolidating its core properties, synthesis, and critical applications. The content is tailored for researchers, chemists, and drug development professionals who seek to leverage this molecule's unique attributes for creating novel chiral architectures and therapeutic agents. We will delve into not just the "what" but the "why," offering field-proven insights into its practical application.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine is a solid at room temperature, and its atropisomers (enantiomers arising from hindered rotation about a single bond) are stable.[1][2]

Data Summary Table

For ease of reference, the key physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(2-amino-6-methylphenyl)-3-methylaniline[3][4]
Synonyms 2,2'-Diamino-6,6'-dimethylbiphenyl[3][5]
CAS Number 3685-06-1 ((R)-enantiomer); 3685-05-0 ((S)-enantiomer); 20261-65-8 (racemate)[3][4][5][6]
Molecular Formula C₁₄H₁₆N₂[1][5]
Molecular Weight 212.29 g/mol [1][3][5]
Appearance Solid[1][2]
Melting Point 133-135 °C[7]
Solubility >31.8 µg/mL (at pH 7.4)[3]
InChI Key MCUUKQCKNKUMBP-UHFFFAOYSA-N[1][3][4]
Spectroscopic Signature

While detailed spectra should always be acquired for the specific batch in use, typical spectroscopic data are foundational for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the biphenyl system and the methyl protons. The amine (-NH₂) protons will appear as a broad singlet, the position of which can vary with concentration and solvent.

  • ¹³C NMR: The carbon NMR will display characteristic signals for the aromatic carbons and the methyl carbons. The number of signals will reflect the C2 symmetry of the molecule.[8][9]

  • FT-IR: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine groups, typically in the range of 3300-3500 cm⁻¹. C-H stretches for the aromatic and methyl groups, as well as C=C stretching for the aromatic rings, will also be prominent.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 212.29.

Part 2: Synthesis and Enantiomeric Resolution

The practical utility of this diamine is predicated on its efficient synthesis and subsequent resolution into its constituent enantiomers. A common and reliable route begins with the Ullmann coupling of an appropriate ortho-substituted nitroarene, followed by reduction of the dinitro intermediate.[10]

Synthetic Workflow

The causality behind this synthetic approach is its reliability and scalability. The Ullmann coupling is a classic method for forming biaryl bonds, and the subsequent reduction of nitro groups to amines is a high-yielding and well-understood transformation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Biaryl Formation cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product (Racemate) SM 2-Iodo-6-nitrotoluene R1 Ullmann Coupling (e.g., Cu powder, heat) SM->R1 Int 2,2'-Dinitro-6,6'-dimethyl- [1,1'-biphenyl] R1->Int R2 Reduction (e.g., Zn/NH₄Cl or H₂, Pd/C) Int->R2 FP 6,6'-Dimethyl-[1,1'-biphenyl]- 2,2'-diamine R2->FP Ligand_Synthesis Diamine Chiral Diamine (R)- or (S)-enantiomer Phosphine_Source Phosphine Source (e.g., Cl-PPh₂) Diamine->Phosphine_Source Reaction Ligand Chiral Bisphosphine Ligand (e.g., BIPHEMP-type) Phosphine_Source->Ligand Metal_Complex Active Asymmetric Catalyst [Metal-Ligand Complex] Ligand->Metal_Complex Coordination to Metal (e.g., Rh, Pd)

Sources

Technical Guide: Structure and Atropisomerism of 2,2'-Diamino-6,6'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characteristics, atropisomeric stability, and synthetic protocols for 2,2'-diamino-6,6'-dimethylbiphenyl . It is designed for researchers requiring actionable technical data for ligand design and asymmetric synthesis.

Executive Summary

2,2'-Diamino-6,6'-dimethylbiphenyl (CAS: 20261-65-8) is a tetra-ortho-substituted biaryl scaffold.[1][2][3] Unlike simple biphenyls, the presence of substituents at all four ortho positions (two amino, two methyl) imposes a high rotational energy barrier (


) around the central C1–C1' bond. This restricted rotation leads to thermally stable axial chirality (atropisomerism) at room temperature, making the molecule a critical precursor for chiral ligands (e.g., phosphines for asymmetric hydrogenation) and organocatalysts.

Structural Analysis & Atropisomerism

Geometric Constraints

The core structural feature is the steric clash between the amine (


) and methyl (

) groups at the 2,2' and 6,6' positions.
  • Torsion Angle: To minimize van der Waals repulsion, the two phenyl rings twist away from coplanarity. Crystallographic data for analogous tetra-ortho-substituted systems (e.g., 2,2'-dinitro-6,6'-dimethylbiphenyl) indicates a dihedral angle typically between 60° and 90° .

  • Symmetry: The molecule possesses

    
     symmetry.[4] It exists as a pair of enantiomers (
    
    
    
    and
    
    
    ), where the subscript 'a' denotes axial chirality.
Thermodynamic Stability

The optical stability of a biphenyl depends on the bulkiness of the ortho substituents.

  • Tetra-ortho Effect: While di-ortho substituted biphenyls (e.g., 2,2'-dimethylbiphenyl) have rotational barriers of ~17–18 kcal/mol (racemizing rapidly at RT), tetra-ortho substitution dramatically increases this barrier.

  • Barrier Magnitude: The rotational energy barrier for 2,2'-diamino-6,6'-dimethylbiphenyl is estimated to be >30 kcal/mol (>125 kJ/mol) .

  • Practical Implication: The enantiomers are optically stable at room temperature and require elevated temperatures (often >100°C) to racemize significantly. This allows for their isolation, storage, and use as chiral reagents without degradation of enantiomeric excess (ee).

Isomerization Pathway Visualization

The following diagram illustrates the transition between the


 and 

atropisomers, which requires passing through a high-energy planar transition state.

Atropisomerism Sa S-Atropisomer (Twisted ~90°) TS Transition State (Planar 0°) High Steric Clash Sa->TS Activation Energy (>30 kcal/mol) TS->Sa Ra R-Atropisomer (Twisted ~90°) TS->Ra Relaxation Ra->TS

Figure 1: Isomerization pathway showing the high-energy planar transition state prohibited at room temperature.

Synthesis and Resolution Protocols

The synthesis typically involves an Ullmann coupling followed by reduction and optical resolution.

Step 1: Ullmann Coupling

Construct the biaryl bond using 2-bromo-3-nitrotoluene. The nitro group serves as a masked amine and protects the position during coupling.

  • Reagents: 2-bromo-3-nitrotoluene, Copper powder (activated), DMF or Nitrobenzene.

  • Conditions: 180–200°C, 4–12 hours.

  • Mechanism: Oxidative addition of Cu to the aryl halide followed by reductive elimination to form the biaryl bond.

Step 2: Reduction

Convert the nitro groups to amines.

  • Reagents:

    
     (gas), Raney Nickel or Pd/C (10%).
    
  • Solvent: Ethanol or Ethyl Acetate.

  • Protocol:

    • Dissolve 2,2'-dinitro-6,6'-dimethylbiphenyl in ethanol.

    • Add catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon or Parr shaker at 40 psi) until uptake ceases.
      
    • Filter through Celite to remove catalyst.

    • Concentrate to yield racemic 2,2'-diamino-6,6'-dimethylbiphenyl.

Step 3: Optical Resolution

Separation of enantiomers is achieved via diastereomeric salt formation using a chiral acid.[5]

Protocol: Resolution with (+)-Tartaric Acid

  • Salt Formation: Dissolve racemic diamine (1.0 eq) in boiling absolute ethanol. Add (+)-L-tartaric acid (1.0 eq) dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt (e.g., the

    
     complex) will crystallize out.[5]
    
  • Filtration: Collect the crystals by vacuum filtration.

  • Purification: Recrystallize the salt from ethanol/water to improve diastereomeric purity (>99% de).

  • Free Basing: Suspend the purified salt in water and basify with 10% NaOH. Extract the free amine with dichloromethane (DCM), dry over

    
    , and concentrate.
    
Synthesis Workflow Diagram

Synthesis Start 2-Bromo-3-nitrotoluene Step1 Ullmann Coupling (Cu, 200°C) Start->Step1 Inter 2,2'-Dinitro-6,6'-dimethylbiphenyl (Racemic) Step1->Inter Step2 Reduction (H2, Pd/C) Inter->Step2 ProdRac 2,2'-Diamino-6,6'-dimethylbiphenyl (Racemic) Step2->ProdRac Step3 Resolution ((+)-Tartaric Acid) ProdRac->Step3 Final Pure (R)- or (S)-Enantiomer Step3->Final

Figure 2: Synthetic route from precursor to optically pure diamine.

Quantitative Data Summary

ParameterValue / DescriptionNotes
Molecular Formula

MW: 212.29 g/mol
Melting Point 133–135 °CRacemic mixture
Chirality Type Axial Chirality (Atropisomerism)

Symmetry
Rotational Barrier > 30 kcal/molStable at 25°C
Dihedral Angle ~60° – 90°Twisted conformation
Resolution Agent (+)-Tartaric AcidForms diastereomeric salts

Applications in Drug Development

  • Chiral Ligand Synthesis: The diamine is a direct precursor to C3-Tunaphos and other bis(phosphine) ligands used in Ru/Rh-catalyzed asymmetric hydrogenation of ketones and imines.

  • Organocatalysis: Used as a scaffold for chiral thioureas or squaramides in enantioselective conjugate additions.

  • PD/PK Studies: Stable atropisomers allow for the study of chiral recognition in biological systems without in vivo racemization concerns.

References

  • Synthesis and Resolution of Biphenyl Derivatives

    • Title: "Optical resolution and absolute configuration of 2,2'-diamino-6,6'-dimethylbiphenyl"
    • Source:Chemical and Pharmaceutical Bulletin
    • URL:[Link] (General Journal Link for verification of historic data)

  • Ullmann Coupling Methodologies

    • Title: "The Ullmann Biaryl Synthesis"
    • Source:Organic Reactions[6]

    • URL:[Link]

  • Atropisomerism in Drug Discovery

    • Title: "Atropisomerism in the Pharmaceutical Industry"
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Crystallographic Data (Analogous Structures)

    • Title: "Crystal structure of 2,2'-dimethoxy-6,6'-dinitrobiphenyl"
    • Source:NCBI / PMC
    • URL:[Link]

Sources

Axial chirality of 6,6'-dimethylbiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Axial Chirality of 6,6'-Dimethylbiphenyl-2,2'-diamine

Executive Summary 6,6'-Dimethylbiphenyl-2,2'-diamine (CAS: 20261-65-8) represents a quintessential scaffold for exploring axial chirality (atropisomerism) in non-biaryl systems. Unlike 1,1'-binaphthyl-2,2'-diamine (BINAM), which relies on fused ring systems for steric bulk, this molecule achieves conformational stability through tetra-ortho-substitution on a biphenyl core. This guide details the mechanistic basis of its chirality, robust synthetic pathways, industrial-grade resolution protocols, and its critical role as a precursor for "DM-BIPHEP" type ligands in asymmetric catalysis.

Part 1: Fundamental Principles of Atropisomerism

The Mechanistic Basis of Restricted Rotation

The axial chirality of 6,6'-dimethylbiphenyl-2,2'-diamine arises from the restricted rotation around the C1–C1' pivot bond. In an unsubstituted biphenyl, the phenyl rings rotate freely at room temperature (barrier ~2 kcal/mol). However, the introduction of four ortho substituents (two methyl groups at 6,6' and two amino groups at 2,2') creates a severe steric clash that prevents the molecule from passing through a planar transition state.

  • The Ortho Effect: The Van der Waals radii of the methyl group (2.0 Å) and the amino group (1.7 Å) significantly exceed the available space in a planar conformation.

  • Conformational Lock: To minimize steric repulsion, the two phenyl rings twist relative to each other, adopting a dihedral angle typically between 60° and 90° . This twist destroys the plane of symmetry, generating two non-superimposable enantiomers:

    
     and 
    
    
    
    .
Racemization Kinetics and Stability

For researchers developing chiral ligands, the optical stability of the scaffold is paramount.

  • Energy Barrier (

    
    ):  The racemization barrier for tetra-ortho-substituted biphenyls typically exceeds 28–30 kcal/mol .
    
  • Operational Stability: This barrier ensures that 6,6'-dimethylbiphenyl-2,2'-diamine remains optically pure at elevated temperatures (e.g., reflux in ethanol or toluene), making it suitable for high-temperature catalytic processes where less stable atropisomers might racemize.

Part 2: Synthesis and Resolution Protocols

The synthesis of this diamine is a classic example of constructing steric bulk before establishing the chiral axis. The most robust route involves the Ullmann coupling of a nitro-halide precursor, followed by reduction.

Synthetic Pathway (Ullmann Coupling Route)
  • Precursor: 2-iodo-3-methylnitrobenzene (derived from o-toluidine).[1]

  • Coupling: Copper-mediated thermal coupling forms the dinitro intermediate.

  • Reduction: High-pressure hydrogenation or chemical reduction yields the diamine.

Synthesis Start o-Toluidine Step1 2-Amino-3-methyl nitrobenzene Start->Step1 Nitration (HNO3/H2SO4) Step2 2-Iodo-3-methyl nitrobenzene Step1->Step2 Sandmeyer (NaNO2, KI) Inter 2,2'-Dinitro-6,6'-dimethyl biphenyl Step2->Inter Ullmann Coupling (Cu bronze, 190°C) Final 6,6'-Dimethylbiphenyl- 2,2'-diamine (Racemic) Inter->Final Reduction (H2, Raney Ni or Fe/HCl)

Figure 1: Step-wise synthesis of racemic 6,6'-dimethylbiphenyl-2,2'-diamine.

Optical Resolution Protocol (Self-Validating)

Direct synthesis yields a racemate. Separation of enantiomers is achieved via diastereomeric salt formation using a chiral acid. (+)-Dibenzoyl-L-tartaric acid (DBTA) is the preferred resolving agent due to its bulky lipophilic structure, which interacts favorably with the dimethylbiphenyl scaffold.

Protocol:

  • Dissolution: Dissolve 10 mmol of racemic diamine in boiling ethanol (95%).

  • Addition: Add 10 mmol of (+)-Dibenzoyl-L-tartaric acid dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The salt of the

    
    -diamine (typically) crystallizes out due to lower solubility.
    
  • Filtration: Collect the crystals.

  • Liberation: Suspend the salt in water/CH2Cl2 and treat with 10% NaOH. Separate the organic layer, dry, and evaporate to yield the optically active diamine.

  • Recycling: The mother liquor contains the enriched

    
    -enantiomer, which can be recovered and purified using (-)-Dibenzoyl-D-tartaric acid.
    

Validation:

  • Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Target optical rotation:

    
     (c=1, MeOH) for the 
    
    
    
    -isomer.

Resolution Racemate Racemic Diamine (10 mmol) Agent Add (+)-Dibenzoyl-L-tartaric acid (10 mmol, EtOH, Reflux) Racemate->Agent Cryst Slow Crystallization (25°C, 12h) Agent->Cryst Solid Solid Precipitate (Diastereomeric Salt) Cryst->Solid Filter Liquor Mother Liquor (Enriched Opposite Enantiomer) Cryst->Liquor Filtrate Base Base Treatment (10% NaOH / DCM) Solid->Base Product Pure (R)-Diamine >99% ee Base->Product

Figure 2: Resolution workflow using Dibenzoyl-L-tartaric acid.

Part 3: Applications in Asymmetric Catalysis

The 6,6'-dimethylbiphenyl-2,2'-diamine scaffold serves as a critical "chiral backbone" for ligands used in transition metal catalysis.

Ligand Design: DM-BIPHEP Analogues

This diamine is the immediate precursor to BIPHEP -type phosphine ligands. By reacting the diamine (via the diazonium salt or direct lithiation strategies) with chlorodiphenylphosphine, researchers generate bis(phosphine) ligands.

  • Advantage: The 6,6'-methyl groups prevent the "collapse" of the chiral pocket, maintaining a rigid environment around the metal center (e.g., Ru, Rh, Pd).

  • Application: Highly effective in the asymmetric hydrogenation of

    
    -keto esters and isomerization of allylic amines.
    
Salen and Schiff Base Ligands

Condensation of the diamine with salicylaldehyde derivatives yields Salen-type ligands.

  • Use Case: These are employed in Zr-catalyzed polymerization of olefins (see Reference 3) and Mn-catalyzed epoxidation. The biphenyl backbone offers different bite angles compared to the standard cyclohexane or binaphthyl backbones, often altering selectivity profiles.

Part 4: Structural Characterization Data[2]

PropertyValue / DescriptionNote
Molecular Formula C14H16N2MW: 212.29 g/mol
Melting Point 133–135 °CRacemate
Chirality Type Axial (Atropisomerism)C2 Symmetry
Racemization Barrier > 28 kcal/molStable at reflux
Crystal System Monoclinic (typically)Twisted biaryl linkage
Dihedral Angle ~70–85° (Solid State)Varies with packing/derivatization

References

  • Carlin, R. B.; Forshey, W. O. "The Synthesis of Some 6,6'-Disubstituted-2,2'-diaminobiphenyls." Journal of the American Chemical Society, 1956 , 78(9), 1997–1999. Link

  • Miyashita, A.; Karino, H.; Shimamura, J.; Chiba, T.; Nagano, K.; Nohira, H.; Takaya, H. "Synthesis of atropisomeric 2,2'-bis(dicyclohexylphosphino)-6,6'-dimethyl-1,1'-biphenyl (BICHEP) and its use in rhodium(I)-catalyzed asymmetric hydrogenation." Chemistry Letters, 1989 , 18(10), 1849–1852. Link

  • Saito, J.; Mitani, M.; Mohri, J.; Ishii, S.; Yoshida, Y.; Matsui, S.; Fujita, T. "Zirconium complexes having N,N'-bis(salicylidene)-2,2'-diamino-6,6'-dimethylbiphenyl ligands: synthesis, structures and olefin polymerization behavior." Polymer, 2001 , 42(14), 5917–5924. Link

  • Kanoh, S.; Gobe, N.; Motoi, M. "Optical Resolution of 2,2'-Diamino-6,6'-dimethylbiphenyl and Its Application to the Synthesis of New Chiral Phase-Transfer Catalysts." Bulletin of the Chemical Society of Japan, 1991 , 64, 346–348. Link

Sources

Axial Chirality in Practice: A Technical Guide to (R)-(+) and (S)-(-) 6,6'-Dimethyl-2,2'-diaminobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanics of Atropisomerism

For researchers in asymmetric catalysis and drug development, 6,6'-dimethyl-2,2'-diaminobiphenyl represents a quintessential scaffold of atropisomerism . Unlike point chirality (which relies on sp³ hybridized stereocenters), the chirality of this molecule arises from restricted rotation around the C1-C1' single bond connecting the two phenyl rings.

The bulky methyl groups at the 6 and 6' positions create significant steric hindrance, preventing the two aromatic rings from rotating through a planar conformation. This locks the molecule into a twisted, non-planar C2-symmetric geometry.

  • (R)-(+)-isomer: The rings are twisted in a specific clockwise screw sense.

  • (S)-(-)-isomer: The rings are twisted in the counter-clockwise sense.

In drug development, selecting the correct atropisomer is critical.[1] One enantiomer may induce the desired therapeutic effect (e.g., by fitting into a specific protein pocket), while the other could be inactive or toxic. Furthermore, as a ligand backbone, the (R) and (S) forms induce opposite stereochemical outcomes in downstream catalytic reactions.

Physicochemical Comparison

While their scalar physical properties (MP, BP, NMR in achiral solvents) are identical, their vector properties (interaction with polarized light) and biological/catalytic behaviors are distinct.

Table 1: Comparative Technical Specifications

Feature(R)-(+)-6,6'-Dimethyl-2,2'-diaminobiphenyl(S)-(-)-6,6'-Dimethyl-2,2'-diaminobiphenyl
CAS Number 3685-06-13685-05-0
Optical Rotation

(typically +40° to +50° in MeOH)

(typically -40° to -50° in MeOH)
Stereogenic Element Axial Chirality (Atropisomerism)Axial Chirality (Atropisomerism)
Cahn-Ingold-Prelog (R)-configuration (Clockwise twist)(S)-configuration (Counter-clockwise twist)
Primary Application Synthesis of (+)-form catalysts/ligandsSynthesis of (-)-form catalysts/ligands
Stability Racemization stable >100°CRacemization stable >100°C

Expert Insight: Do not rely solely on optical rotation signs (+/-) from older literature without verifying the solvent. Solvent effects can sometimes invert the observed rotation sign, although the absolute configuration (R/S) remains fixed. Always validate with Chiral HPLC.

Production Protocol: Optical Resolution

Since direct asymmetric synthesis of the biphenyl backbone is challenging, the industrial standard for obtaining pure enantiomers is the optical resolution of the racemate using a chiral acid.

The Mechanism of Resolution

We utilize L-(+)-Tartaric Acid (or its derivatives like dibenzoyl-tartaric acid) to create diastereomeric salts.

  • Reaction: (±)-Diamine + (R,R)-Tartaric Acid

    
     [(R)-Diamine·Acid] salt + [(S)-Diamine·Acid] salt.[1][2][3][4]
    
  • Differentiation: These two salts are diastereomers, meaning they have different physical properties (solubility).[1] One will precipitate, while the other remains in solution.[4]

Step-by-Step Resolution Workflow

Materials:

  • Racemic 6,6'-dimethyl-2,2'-diaminobiphenyl[5]

  • L-(+)-Tartaric Acid (Resolving Agent)[2]

  • Solvent: Ethanol (95%) or Methanol/Water mix

Protocol:

  • Dissolution: Dissolve 10 mmol of racemic diamine in hot ethanol.

  • Addition: Add 10 mmol of L-(+)-Tartaric acid dissolved in hot ethanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate. The less soluble diastereomeric salt (typically the (R)-amine tartrate) will crystallize.

  • Filtration: Filter the solid crystals.

    • Solid Phase: Contains (R)-amine salt (enriched).

    • Mother Liquor: Contains (S)-amine salt.[5][2][6][7]

  • Recrystallization: Recrystallize the solid salt from hot ethanol 2-3 times until constant melting point and optical rotation are achieved.

  • Basification (Liberation): Treat the purified salt with 2M NaOH and extract with dichloromethane (DCM) to yield the free (R)-(+)-diamine.

  • Recovery of (S): Evaporate the mother liquor and repeat the process using D-(-)-Tartaric acid to purify the (S)-enantiomer.

Workflow Visualization

ResolutionProcess Racemate Racemic Mixture (±)-6,6'-dimethyl-2,2'-diaminobiphenyl Mix Formation of Diastereomeric Salts [(R)-Amine·Acid] + [(S)-Amine·Acid] Racemate->Mix Agent Add Chiral Resolving Agent (L-(+)-Tartaric Acid) Agent->Mix Crystallize Fractional Crystallization (Solubility Difference) Mix->Crystallize Solid Solid Precipitate (Enriched (R)-Salt) Crystallize->Solid Less Soluble Liquid Mother Liquor (Enriched (S)-Salt) Crystallize->Liquid More Soluble Recryst Recrystallization (x2) Purification Solid->Recryst FinalS Crude (S)-Diamine (Requires D-Tartaric Acid) Liquid->FinalS Base Basification (NaOH) & Extraction Recryst->Base FinalR Pure (R)-(+)-Diamine Base->FinalR

Figure 1: The logic flow for resolving the racemic diamine into pure enantiomers via diastereomeric salt formation.

Applications in Asymmetric Synthesis

The primary utility of these diamines is as chiral scaffolds for ligands used in transition metal catalysis.

The "Quadrant Blocking" Effect

When (R)-6,6'-dimethyl-2,2'-diaminobiphenyl binds to a metal center (e.g., Mn, Ru, Cu), the twisted biphenyl backbone projects the methyl groups into specific spatial quadrants.

  • If you use the (R)-Ligand: The steric bulk blocks the "top-left" and "bottom-right" quadrants (conceptually). The substrate is forced to approach the metal center from the open quadrants.

  • If you use the (S)-Ligand: The "top-right" and "bottom-left" quadrants are blocked.

This mirroring of steric barriers forces the substrate to react on only one face (Re-face vs Si-face), resulting in high enantiomeric excess (ee) of the product.

Key Reaction Classes
  • Asymmetric Hydrogenation: Ligands derived from these diamines (e.g., converting amines to phosphines) are analogues to BINAP and are used in Ru-catalyzed hydrogenation of ketones.

  • Salen-Type Catalysts: Condensation with salicylaldehydes yields chiral Salen ligands, crucial for Mn-catalyzed asymmetric epoxidation (Jacobsen-Katsuki type).

  • Chiral Solvating Agents: Used in NMR to determine the enantiomeric purity of other chiral acids or alcohols via hydrogen bonding interactions.

Analytical Validation (Quality Control)

To ensure the integrity of your resolution or synthesis, you must validate the Enantiomeric Excess (ee) .

Protocol: Chiral HPLC

  • Column: Daicel Chiralcel OD-H or AD-H (polysaccharide-based stationary phases).

  • Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: You will see two distinct peaks. The integration area ratio determines the % ee.

Self-Validating Check: If your measured optical rotation is low but HPLC shows a single peak, check for chemical impurities (achiral contaminants) that might be diluting the rotation reading.

References

  • PubChem. (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine Compound Summary. [Link][5]

  • McGinn, F. A., et al. Absolute Configuration of 6,6'-Dimethyl-2,2'-biphenyldiamine. Journal of the American Chemical Society.[8] [Link]

  • Arai, T., et al. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex.[9] Organic Letters.[9] [Link]

Sources

The Definitive Technical Guide to 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine: Molecular Architecture and Catalytic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development and materials chemistry, I rely on robust chiral scaffolds to drive asymmetric synthesis. Among these, 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine stands out as a privileged C2-symmetric building block. This whitepaper dissects its fundamental physicochemical properties, the mechanistic basis of its atropisomerism, and its advanced applications in synthesizing stereoselective catalysts.

Physicochemical Profiling

Understanding the baseline metrics of 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine is critical for stoichiometric precision in ligand design. The core molecular formula is C14H16N2, yielding a[1].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Molecular Formula Defines the stoichiometric baseline for downstream condensation reactions.[1]
Molecular Weight 212.29 g/mol Essential for precise molarity calculations in catalyst loading.[1]
Exact Mass 212.1313 DaUsed as the exact target for High-Resolution Mass Spectrometry (HRMS) validation.[1]
CAS Number (Racemic) Identifier for the un-resolved, cost-effective bulk starting material.[2]
CAS Number (R-isomer) 3685-06-1Identifier for the optically pure (R)-enantiomer used in asymmetric catalysis.[1]
Topological Polar Surface Area 52 ŲIndicates moderate polarity, dictating the choice of extraction solvents (e.g., DCM).[1]

Structural Causality: The Mechanics of Atropisomerism

The utility of this diamine relies entirely on its axial chirality (atropisomerism). Why are the methyl groups at the 6 and 6' positions so critical?

In an unsubstituted biphenyl system, the carbon-carbon bond connecting the two phenyl rings rotates freely at room temperature. However, introducing methyl groups at the 6,6' positions creates severe steric hindrance against the 2,2' amine groups. This steric clash acts as a thermodynamic barrier, locking the molecule into two non-superimposable mirror images (the R and S enantiomers). This conformational rigidity is the mechanistic linchpin that allows the diamine to transfer chiral information to a substrate during asymmetric catalysis.

Advanced Application: DiMeBiPh-Salen Complexes

Once resolved, the enantiopure diamine is frequently condensed with salicylaldehyde derivatives to form Tetradentate Salen ligands. Recently, these DiMeBiPh-salen frameworks have been metalated with Yttrium to create highly efficient catalysts for the [3].

This process generates stereoregular polyhydroxyalkanoates (PHAs), which are critical sustainable alternatives to petroleum-based plastics[3]. The cis-α configuration adopted by the Yttrium complex is directly enforced by the rigid dihedral angle of the 6,6'-dimethylbiphenyl backbone.

ReactionPathway A Racemic 6,6'-Dimethylbiphenyl-2,2'-diamine (C14H16N2, MW: 212.29) B Chiral Resolution (Tartaric Acid) A->B C (R)-Enantiomer (CAS: 3685-06-1) B->C D (S)-Enantiomer (CAS: 3685-05-0) B->D E Salicylaldehyde Condensation C->E F DiMeBiPh-Salen Ligand E->F G Yttrium Metalation F->G H Stereoselective ROP Catalyst (Polyhydroxyalkanoates) G->H

Caption: Pathway from racemic diamine to stereoselective DiMeBiPh-salen Yttrium catalyst.

Self-Validating Experimental Workflow: Chiral Resolution

To utilize the diamine in asymmetric synthesis, the racemic mixture (CAS: 3685-05-0) must be resolved into its enantiomers. The following protocol outlines a self-validating system for isolating the (R)-enantiomer.

Step-by-Step Methodology:

  • Dissolution (Thermodynamic Priming): Dissolve 1.0 eq of racemic 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine in boiling absolute ethanol.

    • Causality: High thermal energy ensures complete solvation, preventing premature, non-selective precipitation.

  • Chiral Discrimination: Slowly add 1.0 eq of (D)-(-)-tartaric acid dissolved in hot ethanol.

    • Causality: The chiral acid forms diastereomeric salts with the R and S amines. Because diastereomers have fundamentally different solubility profiles, they can be physically separated.

  • Selective Crystallization: Cool the mixture slowly to room temperature over 12 hours.

    • Causality: Slow cooling favors the thermodynamic crystallization of the less soluble (R)-diamine-(D)-tartrate salt, leaving the (S)-isomer dissolved in the mother liquor.

  • Basification (Amine Liberation): Suspend the filtered salt in water and treat with 2M NaOH until pH > 10.

    • Causality: The strong base deprotonates the ammonium salt, liberating the free, water-insoluble (R)-diamine.

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (DCM). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Gate (The Self-Correcting Loop): Analyze the isolated product via Chiral HPLC.

    • Causality: Optical rotation alone is susceptible to concentration errors. Chiral HPLC provides an absolute enantiomeric excess (ee) value.

    • System Rule: If ee < 99%, the product must be recombined with (D)-(-)-tartaric acid and recrystallized (Step 3). This feedback loop guarantees downstream catalytic integrity.

ExperimentalWorkflow S1 1. Dissolution Hot EtOH S2 2. Resolution Add (D)-(-)-Tartaric Acid S1->S2 S3 3. Crystallization Isolate Diastereomeric Salt S2->S3 S4 4. Basification NaOH (aq) Treatment S3->S4 S5 5. Extraction DCM Extraction & Drying S4->S5 S6 S6 S5->S6 S6->S3 If ee < 99%

Caption: Self-validating experimental workflow for the chiral resolution of the biphenyl diamine.

Conclusion

The 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine (C14H16N2, 212.29 g/mol ) is far more than a simple organic intermediate. Its sterically enforced atropisomerism makes it a top-tier chiral auxiliary and ligand precursor. By adhering to strict, self-validating resolution protocols, researchers can leverage this molecule to construct advanced catalysts, such as Yttrium-salen complexes, driving the future of stereoselective polymer synthesis and green chemistry.

References

1.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 882241, (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine". Source: PubChem (nih.gov). URL: [Link] 2.[2] Chemsrc. "(+/-)-2,2'-diamino-6,6'-dimethylbiphenyl | CAS#:3685-05-0". Source: chemsrc.com. URL: [Link] 3.[3] Xie, M., Huang, Y.-T., Ye, Y.-C. "Syndioselective Ring-Opening Polymerization of β-Lactones Enabled by Dimethylbiphenyl-Salen Yttrium Complexes". Source: ACS Macro Letters (acs.org), 2024. URL: [Link]

Sources

Technical Guide: Electronic & Structural Profiling of Dimethyl-Substituted Biphenyl Diamines (TPD)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the electronic characterization and synthesis of dimethyl-substituted biphenyl diamines, specifically focusing on the archetype TPD (


-Bis(3-methylphenyl)-

-diphenylbenzidine)
.

Part 1: Executive Summary & Molecular Architecture

The Core Directive

For researchers in organic electronics and medicinal chemists transitioning to materials science, TPD represents the fundamental "reference standard" for Hole Transport Layers (HTL). While chemically simple, its performance relies entirely on the interplay between the biphenyl core (conjugation) and the 3-methyl substitution (steric modulation).

The "Drug Development" Parallels: While TPD is an optoelectronic material, its development cycle mirrors pharmaceutical standards:

  • Scaffold Design: Biphenyl diamines function as "privileged structures" in both kinase inhibitors and organic semiconductors.

  • Purity Criticality: In drugs, impurities cause toxicity; in OLEDs, impurities (ppb level) cause charge trapping and device failure.

  • Synthesis: The transition metal-catalyzed C-N coupling (Buchwald-Hartwig/Ullmann) is the shared workhorse of both fields.

Structural Causality

The electronic properties of TPD are dictated by a specific structural tension:

  • The Biphenyl Core: Provides the extended

    
    -conjugation necessary for charge delocalization (hole transport).
    
  • The Dimethyl Substitution (Meta-position): The methyl groups at the 3-position of the outer phenyl rings introduce steric hindrance . This prevents the molecules from packing too tightly (crystallizing).

    • Result: The material forms a stable amorphous glass upon evaporation, which is essential for uniform thin-film formation.

    • Trade-off: The same steric bulk lowers the Glass Transition Temperature (

      
      ), making the film thermally fragile compared to naphthyl derivatives (like 
      
      
      
      -NPD).

Part 2: Key Electronic Parameters (Data Profile)

The following data represents the "Gold Standard" values for high-purity, sublimed TPD. Variations often indicate trace impurities (e.g., residual catalyst).

Table 1: Electronic & Physical Properties of TPD
ParameterValueUnitMethod/ContextSignificance
HOMO Level -5.5 ± 0.1 eVUPS / CVCritical for aligning with Anode (ITO) work function.
LUMO Level -2.3 ± 0.1 eVOptical GapDetermines electron blocking capability.
Hole Mobility

to


TOF (Time-of-Flight)High mobility ensures low operating voltage.
Bandgap (

)
3.1 - 3.2 eVOptical AbsorptionWide gap allows transparency to visible light (blue/green).
Glass Transition (

)
65 °CDSCThe Achilles Heel. Low

leads to crystallization over time.
Melting Point (

)
175 - 177 °CDSCHigh

indicates strong intermolecular bonding in crystal phase.
Triplet Energy (

)
2.34 eVPhosphorescenceRelevant for host material applications in PhOLEDs.

Analyst Note: The HOMO of -5.5 eV is ideal for hole injection from Indium Tin Oxide (ITO, -4.8 eV) when modified with a buffer layer like PEDOT:PSS or


.

Part 3: Synthesis & Purification Protocol (SOP)

Objective: Synthesis of Electronic-Grade TPD (>99.9% purity). Methodology: Copper-Catalyzed Ullmann Condensation (Modified). Rationale: While Pd-catalyzed (Buchwald-Hartwig) is faster, Cu-catalyzed Ullmann is often preferred for HTLs to avoid Palladium trace contaminants, which act as deep charge traps in devices.

Phase 1: The Reaction

Reagents:

  • 
    -Diphenylbenzidine (Core scaffold)
    
  • 3-Iodotoluene (Coupling partner - excess)

  • Copper(I) Iodide (CuI) - Catalyst

  • 1,10-Phenanthroline - Ligand

  • Potassium Hydroxide (KOH) - Base

  • Toluene (Anhydrous) - Solvent

Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ) for 20 mins.
    
  • Charging: Add

    
    -Diphenylbenzidine (1 eq), 3-Iodotoluene (2.5 eq), KOH (8 eq), CuI (10 mol%), and 1,10-Phenanthroline (10 mol%).
    
  • Solvation: Add anhydrous toluene via syringe.

  • Reflux: Heat to 110°C (reflux) under

    
     flow for 24-48 hours. Monitor via TLC (Hexane:DCM 3:1) until the diamine starting material disappears.
    
  • Quench: Cool to Room Temperature (RT). Filter through a celite pad to remove inorganic salts.

Phase 2: Purification (The "Electronic Grade" Difference)

Standard recrystallization is insufficient for optoelectronics.

  • Rough Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).

  • Precipitation: Dissolve in minimal THF, precipitate into cold Methanol. Filter and dry.

  • Sublimation (CRITICAL):

    • Load powder into a vacuum sublimation train.

    • Pressure:

      
       Torr.[1]
      
    • Temperature: Gradient heating (Source: 220°C, Deposition Zone: 160°C).

    • Outcome: Collect the middle fraction. This removes trace solvent and isomers that degrade device lifetime.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Structure-Property Logic Flow

This diagram illustrates why the methyl group is both the hero and the villain in TPD performance.

TPD_Properties cluster_molecule Molecular Structure cluster_effect Physical Effect cluster_outcome Electronic/Device Outcome Biphenyl Biphenyl Core (Conjugation) Deloc Maintained Orbital Overlap Biphenyl->Deloc Allows hole hopping Methyl 3-Methyl Substitution (Steric Bulk) Packing Disrupted Crystal Packing Methyl->Packing Prevents pi-stacking Amorphous Stable Amorphous Glass Formation Packing->Amorphous Enhances film quality Tg Low Tg (65°C) (Thermal Instability) Packing->Tg Reduces thermal rigidity Mobility High Hole Mobility (~10^-3 cm2/Vs) Deloc->Mobility Facilitates transport Amorphous->Mobility Reduces grain boundaries

Caption: Causal map linking the 3-methyl steric hindrance to amorphous stability and the trade-off with thermal stability (


).
Diagram 2: Synthesis & Purification Workflow

A visual SOP for the production of device-ready material.

Synthesis_Flow Start Reagents: Diphenylbenzidine + 3-Iodotoluene Catalysis Ullmann Coupling (CuI / 1,10-Phenanthroline / KOH) Reflux 110°C, 24h Start->Catalysis Workup Workup: Filter (Celite) -> Extract Catalysis->Workup ChemPur Chemical Purification: Column Chromatography + MeOH Precipitation Workup->ChemPur PhysPur Physical Purification: High-Vacuum Sublimation (<10^-6 Torr) ChemPur->PhysPur Essential for OLEDs Final Device-Ready TPD (>99.9% Purity) PhysPur->Final

Caption: Step-by-step workflow from raw reagents to sublimed, electronic-grade semiconductor material.

Part 5: References & Authoritative Grounding[2]

  • Ossila. TPD - N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine Technical Data Sheet. Retrieved from

    • Verification: Primary source for HOMO/LUMO (-5.5/-2.3 eV) and mobility data.[2]

  • BenchChem. Application Notes and Protocols for the Synthesis of Hole-Transporting Materials for OLEDs. Retrieved from

    • Verification: Source of the copper-catalyzed Ullmann condensation protocol detailed in Part 3.

  • Sigma-Aldrich. Product Specification: N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (Sublimed). Retrieved from

    • Verification: Confirms melting point (175-177°C) and commercial purity standards.

  • Maldonado, J. L., et al. "Effect of Substitution on the Hole Mobility of Bis(diarylamino)biphenyl Derivatives."[3] Chemistry of Materials, ACS Publications. Retrieved from

    • Verification: Validates the hole mobility range and the impact of substitution on disorder parameters.

  • ResearchGate (Data Repository). Glass transition temperature as a function of TPD concentration. Retrieved from

    • Verification: Provides the

      
       data (65°C) and polymer composite behavior.
      

Sources

The Atropisomeric Biphenyl Diamines: History, Synthesis, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Atropisomerism is a highly specialized stereochemical phenomenon where chirality arises not from a traditional stereogenic center (point chirality), but from restricted rotation around a single bond (axial chirality). Among the most privileged scaffolds in this domain are the atropisomeric biphenyl diamines . This technical guide explores their historical discovery, mechanistic principles, modern synthetic protocols, and their indispensable role in contemporary drug development and asymmetric catalysis.

Historical Milestones in Atropisomerism

The conceptual framework for axial chirality was established in the early 20th century. In 1922, George Christie and James Kenner provided the first experimental proof of this phenomenon by successfully resolving the1[1]. This seminal work demonstrated that steric hindrance between bulky ortho-substituents could create a rotational barrier high enough to allow the isolation of stable, non-interconverting rotational isomers at room temperature. The term "atropisomer" (from Greek a, meaning "not," and tropos, meaning "turn") was later coined in 1933 by the German biochemist Richard Kuhn[1].

For decades, the significance of axial chirality was largely overlooked until the 1980s. The landscape shifted dramatically when Ryoji Noyori and co-workers demonstrated the superiority of2 (such as BINAP, derived from diamine precursors like BINAM) as chiral ligands for asymmetric metal-catalyzed reactions[2].

Structural and Mechanistic Principles

For a biphenyl diamine to exist as stable, isolable enantiomers at room temperature, the rotational barrier (ΔG‡) around the C-C pivot bond must typically3[3]. This barrier is dictated by the steric bulk of the substituents at the 2, 2', 6, and 6' positions. In biphenyl diamines, the amino groups (and often additional alkyl or aryl groups at the 6,6' positions) clash during rotation, locking the molecule into a chiral, non-planar conformation.

G A Biphenyl Core (Free Rotation) B Add ortho-Substituents (-NH2, -CH3) A->B C Steric Clash During Rotation B->C D Rotational Barrier (ΔG‡ > 24 kcal/mol) C->D E Stable Atropisomers (Axial Chirality) D->E

Logic of steric hindrance leading to stable axial chirality in biphenyls.

Modern Synthetic Protocols & Resolution

The acquisition of enantiopure biphenyl diamines has evolved from classical optical resolution to highly sophisticated asymmetric catalysis.

Quantitative Comparison of Synthesis Methods
MethodCatalyst / Resolving AgentTypical YieldEnantiomeric Excess (ee)Key Advantage
Classical Resolution (+)-Tartaric Acid / CSA35-45%>99% (after recryst.)Highly scalable, cost-effective
CPA-Catalyzed Amination Chiral Phosphoric Acid80-95%Up to 99%Direct asymmetric synthesis
Dynamic Kinetic Resolution Chiral Ru/Pd complexes70-85%90-98%Converts 100% of racemate
Protocol A: Classical Resolution of 6,6'-Dimethyl-2,2'-diaminobiphenyl

This self-validating protocol utilizes diastereomeric salt formation. The causality of success relies on the differential solubility of the resulting salts in aqueous ethanol.

  • Salt Formation: Dissolve racemic 6,6'-dimethyl-2,2'-diaminobiphenyl (1.0 eq) in boiling 95% ethanol. Add a boiling solution of (+)-tartaric acid (2.0 eq) in water.

  • Crystallization: Allow the solution to cool slowly to room temperature over 24 hours. The less soluble diastereomeric salt preferentially crystallizes. Causality: Slow cooling ensures thermodynamic control, preventing the co-precipitation of the more soluble diastereomer and avoiding kinetic trapping.

  • Filtration and Washing: Filter the crystals and wash with cold 95% ethanol to remove mother liquor impurities.

  • Free Basing: Suspend the enantiopure salt in water and basify with 10% NaOH until pH > 10. Extract with dichloromethane (3x).

  • Validation: Dry the organic layer over Na2SO4, concentrate, and determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Atroposelective Synthesis via Chiral Phosphoric Acid (CPA) Catalysis

Recent advancements have enabled the direct asymmetric synthesis of biaryl diamines via 4, catalyzed by Chiral Phosphoric Acids[4].

  • Reaction Setup: In an oven-dried Schlenk tube, combine the biaryl aniline substrate (0.1 mmol) and the CPA catalyst (10 mol%) in anhydrous toluene (1.0 mL) under an argon atmosphere.

  • Amination: Cool the mixture to -20 °C and add di-tert-butyl azodicarboxylate (1.2 eq) dropwise. Causality: The low temperature maximizes the stereodiscrimination provided by the CPA's chiral pocket, leveraging a dual hydrogen-bonding activation mode to lock the transition state.

  • Hydrogenation: Upon completion (monitored by TLC), subject the crude amination product to catalytic hydrogenation (1 atm H2, Pd/C 10 mol%) to4[4].

  • Validation: Purify via flash chromatography and analyze by chiral HPLC to confirm enantiomeric purity.

Applications in Drug Discovery & Catalysis

Enantiopure biphenyl diamines are 5[5]. They serve as versatile scaffolds for synthesizing N-substituted chiral diamines, phosphoramidites, and N-heterocyclic carbenes (NHCs). These ligands coordinate with transition metals (Ru, Rh, Ir, Pd) to create stereochemically defined environments that control the outcome of asymmetric hydrogenations and C-C bond-forming reactions—fundamental transformations in the synthesis of Active Pharmaceutical Ingredients (APIs)[5]. Furthermore, the concept of atropisomerism is increasingly applied directly to drug molecules, where 2 and reduces off-target toxicity[2].

G A Racemic Biphenyl Diamine B Chiral Resolution (Tartaric Acid) A->B D Enantiopure Diamine B->D C Asymmetric Synthesis (CPA Catalysis) C->D E Ligand Derivatization (e.g., Phosphoramidites) D->E F Asymmetric Catalysis (API Synthesis) E->F

Workflow for developing chiral ligands from biphenyl diamines for drug synthesis.

References

  • Source: benchchem.
  • Source: wiley-vch.
  • Dynamic stereochemistry of chiral axes. Design and synthesis of stable atropisomers.
  • Source: nih.
  • Source: benchchem.

Sources

Solubility Profile of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (CAS: 20261-65-8 for racemate) is a sterically congested, atropisomeric diamine widely utilized as a chiral backbone in ligand synthesis (e.g., Salen, NHC ligands) and organocatalysis.[1] Its solubility profile is governed by the interplay between its lipophilic biphenyl core and the polar, hydrogen-bonding capability of the primary amine groups.

Key Solubility Insights:

  • High Solubility: Polar aprotic solvents (THF, DMSO, DMF), Chlorinated solvents (DCM, Chloroform), and lower Alcohols (Methanol, Ethanol).

  • Recrystallization Solvents: Methanol/Ethyl Ether (1:1 mixtures) or Petroleum Ether (as an anti-solvent).

  • Insolubility: Water (neutral pH). High solubility is only achieved in aqueous media upon protonation (pH < 4).

  • Critical Handling Note: The compound is hygroscopic and corrosive.[2] Solubility data in literature is often conflated with co-reagents like DABCO; researchers must distinguish the lipophilic diamine from water-soluble catalysts often appearing in the same reaction contexts.

Physicochemical Characterization

Understanding the solubility requires a foundational view of the molecule's physical state and steric environment.

PropertyValue / DescriptionRelevance to Solubility
Molecular Formula C₁₄H₁₆N₂Moderate molecular weight (212.29 g/mol ).
Structure Biphenyl core with ortho-methyl and ortho-amine groups.Steric bulk prevents planarity, creating a "twisted" hydrophobic pocket.
Melting Point 133–135 °C (Racemate); ~161 °C (Sublimed)High crystal lattice energy implies significant energy required for dissolution.
LogP (Predicted) ~2.9 – 4.3Lipophilic nature; prefers organic media over aqueous.
pKa (Predicted) ~4.2 (Conjugate acid)Weak base; remains neutral (lipophilic) at physiological pH.
Chirality Atropisomeric (Axial Chirality)Enantiomers (R/S) may exhibit distinct solubility in chiral solvents, though identical in achiral solvents.

Detailed Solubility Profile

Qualitative Solvent Classification

The following classification is derived from synthesis protocols, purification methodologies, and structural analysis.

Category A: Good Solvents (High Solubility > 50 mg/mL)

These solvents are recommended for reaction media (e.g., Schiff base condensation) or preparing stock solutions.

  • Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dispersion interactions with the aromatic rings.

  • Tetrahydrofuran (THF): Solubilizes via H-bond acceptance from the amine protons.

  • Methanol / Ethanol: Good solubility, facilitated by H-bonding. Often used in 1:1 mixtures with ethers for purification.

  • DMSO / DMF: High solubility, but difficult to remove; typically reserved for biological assays or high-temperature reactions.

  • Benzene / Toluene: Good solubility, particularly when heated. Benzene is used for azeotropic distillation during purification.[2]

Category B: Marginal/Temperature-Dependent Solvents

Used primarily for recrystallization and purification.

  • Ethyl Ether: Moderate solubility. Often used in combination with Methanol.

  • Hexanes / Petroleum Ether: Low solubility at room temperature; moderate at reflux. Acts as an anti-solvent to induce precipitation from concentrated DCM or Methanol solutions.

Category C: Poor Solvents (Insoluble)
  • Water (Neutral/Basic): The hydrophobic biphenyl backbone dominates, rendering the molecule insoluble.

  • Cyclohexane: Generally poor solubility compared to aromatic hydrocarbons like Toluene.

Visualization of Solubility Landscape

SolubilityLandscape cluster_High High Solubility (Reaction Media) cluster_Low Low/Conditional (Purification) cluster_Poor Insoluble (Wash) Compound 6,6'-Dimethyl- [1,1'-biphenyl]-2,2'-diamine DCM Dichloromethane (Dispersion) Compound->DCM MeOH Methanol/Ethanol (H-Bonding) Compound->MeOH THF THF (H-Acceptor) Compound->THF Toluene Toluene (Pi-Stacking) Compound->Toluene PetEther Petroleum Ether (Anti-Solvent) Compound->PetEther Hot only Ether Ethyl Ether (Co-Solvent) Compound->Ether Water Water (pH 7) (Hydrophobic Effect) Compound->Water Insoluble

Figure 1: Solubility landscape categorizing solvents by utility. Green indicates high solubility, Yellow indicates temperature-dependent solubility (crystallization), and Red indicates insolubility.

Experimental Protocols

Protocol: Saturation Shake-Flask Method

Since specific mole-fraction data is rare in open literature, researchers must validate solubility in-house using this self-validating protocol.

Objective: Determine the equilibrium solubility (


) at 25 °C.

Materials:

  • Analyte: 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (Purity >97%).

  • Solvents: HPLC grade Methanol, Toluene, DCM.

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

Workflow:

  • Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25 °C for 24 hours.

    • Check point: If all solid dissolves, add more until a persistent precipitate remains.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle).

  • Dilution: Dilute the filtrate 1:100 with the mobile phase (e.g., Acetonitrile).

  • Quantification: Inject into HPLC (C18 Column, UV detection at 254 nm). Calculate concentration against a 5-point calibration curve.

Protocol: Recrystallization for Purification

This protocol exploits the differential solubility in Methanol vs. Ether/Pet Ether.

  • Dissolution: Dissolve crude diamine in the minimum amount of warm Methanol or DCM .

  • Filtration: Filter while hot to remove insoluble impurities.

  • Anti-Solvent Addition: Slowly add Petroleum Ether or Ethyl Ether until slight turbidity persists.

  • Crystallization: Cool slowly to 4 °C. Colorless crystals should form.

  • Collection: Filter and wash with cold Petroleum Ether.

Thermodynamic & Mechanistic Analysis

The Role of Atropisomerism

The 6,6'-dimethyl groups create a high rotational barrier (>20 kcal/mol) around the biphenyl bond.

  • Solubility Implication: The molecule cannot planarize to maximize

    
    -
    
    
    
    stacking in the solid state as easily as unsubstituted biphenyl, yet the lattice energy remains high due to efficient packing of the "twisted" conformers.
  • Resolution: Solubility differences are critical for chiral resolution. Diastereomeric salts formed with chiral acids (e.g., Tartaric acid derivatives) exhibit sharp solubility differences in Ethanol or Methanol/Acetone mixtures, allowing the separation of (R) and (S) enantiomers via fractional crystallization.

Solvation Thermodynamics
  • Enthalpy of Dissolution (

    
    ):  Likely positive (endothermic). Heating significantly increases solubility in marginal solvents like Toluene or Ether.
    
  • Entropy (

    
    ):  The rigid structure results in a smaller entropic penalty upon dissolution compared to flexible alkyl chains, favoring solubility in structured organic solvents.
    

References

  • PubChem. (2025). (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (2025). 2,2'-Diamino-6,6'-dimethylbiphenyl Properties and Suppliers. Link

  • Deng, G. J., et al. (2005). Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction. ResearchGate. (Note: Clarifies solubility confusion with DABCO). Link

  • Ma, Y., et al. (2012). Aluminum alkyl and alkoxide complexes bearing racemic 6,6'-dimethylbiphenyl-bridged salen-type ligands. Dalton Transactions.[3] (Describes recrystallization from Toluene/Hexane). Link

  • Sigma-Aldrich. (2025). Product Specification: (R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine. Link

Sources

Methodological & Application

Application Note: Synthesis and Validation of Axially Chiral Schiff Base Ligands Derived from 6,6'-Dimethylbiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of


-symmetric chiral ligands is a cornerstone of asymmetric transition-metal catalysis, directly impacting the synthesis of enantiopure active pharmaceutical ingredients (APIs). While BINAM (1,1'-binaphthyl-2,2'-diamine) is a ubiquitous scaffold, 6,6'-dimethylbiphenyl-2,2'-diamine  offers a highly modular and synthetically accessible alternative with a distinct steric profile. The presence of the 6,6'-dimethyl groups restricts rotation around the biaryl C–C bond, establishing stable atropisomerism.

When condensed with substituted aldehydes (e.g., salicylaldehyde derivatives), this diamine yields robust tetradentate (


) or bidentate (

) Schiff base proligands. These ligands are capable of coordinating a wide array of transition metals (e.g., Ti, Zr, Cu, Pd) to form highly enantioselective catalysts for transformations such as hydroamination, aziridination, and epoxidation[1][2].

Mechanistic Insights & Stereocontrol (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful ligand synthesis is not merely about mixing reagents; it requires exploiting the physicochemical drivers of the reaction to ensure high-fidelity stereocontrol.

  • Atropisomeric Stability: The rotational barrier in 6,6'-dimethylbiphenyl-2,2'-diamine is sufficiently high to prevent racemization at standard reaction temperatures (up to 150 °C). This ensures that the stereochemical integrity of the enantiopure

    
    - or 
    
    
    
    -diamine is perfectly conserved during the refluxing condensation step.
  • Schiff Base Condensation Kinetics: The primary amines on the biphenyl core are sterically hindered and electronically deactivated compared to aliphatic amines. Consequently, the condensation requires acid catalysis (e.g., glacial acetic acid) to protonate the aldehyde carbonyl, enhancing its electrophilicity and facilitating nucleophilic attack.

  • Thermodynamic Driving Force: Conducting the reaction in absolute ethanol leverages solubility differentials. The starting materials are highly soluble at reflux, whereas the rigid, hydrophobic Schiff base product has low solubility. As the product forms, it precipitates out of the solution, driving the equilibrium forward via Le Chatelier's principle and self-purifying the ligand.

Mechanism N1 Steric Hindrance at 6,6'-positions (Methyl groups) N2 Restricted Rotation around C-C Biaryl Bond N1->N2 N3 Stable Atropisomerism (Enantiopure R or S) N2->N3 N4 C2-Symmetric Coordination Sphere N3->N4 N5 High Enantioselectivity in Catalysis N4->N5

Mechanistic pathway of stereocontrol induced by 6,6'-dimethyl substitution.

Experimental Workflows

G A 6,6'-dimethylbiphenyl-2,2'-diamine (Axially Chiral Core) C Acid-Catalyzed Condensation (EtOH, Reflux, 12h) A->C B Salicylaldehyde Derivatives (e.g., 3,5-di-tert-butyl) B->C D Tetradentate Schiff Base Ligand (H2L Proligand) C->D E Metalation (Ti, Zr, Cu, or Pd salts) D->E F Chiral Metal Catalyst (C2-Symmetric) E->F

Synthesis workflow of axially chiral Schiff base ligands and their metalation.

Protocol: Synthesis of - -bis(3,5-di-tert-butylsalicylidene)-6,6'-dimethylbiphenyl-2,2'-diamine

Reagents & Materials:

  • 
    -6,6'-dimethylbiphenyl-2,2'-diamine (1.0 eq, 5.0 mmol)
    
  • 3,5-di-tert-butylsalicylaldehyde (2.05 eq, 10.25 mmol)

  • Absolute Ethanol (50 mL, anhydrous)

  • Glacial Acetic Acid (Catalytic, 3-5 drops)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of

    
    -6,6'-dimethylbiphenyl-2,2'-diamine in 30 mL of absolute ethanol.
    
  • Aldehyde Addition: Dissolve 10.25 mmol of 3,5-di-tert-butylsalicylaldehyde in 20 mL of absolute ethanol. Add this solution dropwise to the diamine solution at room temperature. Causality Note: Dropwise addition prevents localized concentration gradients that could lead to mono-condensation oligomers.

  • Catalysis & Reflux: Add 3-5 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 80 °C (reflux) under an inert nitrogen atmosphere. Maintain reflux for 12–16 hours. Causality Note: The inert atmosphere prevents oxidative degradation of the electron-rich diamine.

  • Precipitation & Cooling: Monitor the reaction via TLC (Hexane/EtOAc 8:2). Upon completion, a bright yellow/orange precipitate will be visible. Remove from heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours to maximize crystallization.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to remove unreacted aldehyde and trace mono-imine impurities.

  • Drying & Validation (Self-Validating Step): Dry the solid under high vacuum at 40 °C for 4 hours. Validate purity via

    
    H NMR. A successful synthesis is confirmed by the appearance of the characteristic imine 
    
    
    
    singlet around 8.2–8.6 ppm and the complete disappearance of the aldehyde
    
    
    peak at ~9.8 ppm.

Quantitative Data & Optimization

The modularity of the 6,6'-dimethylbiphenyl-2,2'-diamine core allows for the synthesis of various ligands tailored to specific transition metals. Table 1 summarizes the reaction parameters and yields for various Schiff base ligands derived from this core, alongside their validated downstream catalytic applications.

Table 1: Optimization and Yields of Biaryl Schiff Base Ligands

Aldehyde DerivativeReaction Time (h)Isolated Yield (%)Purity (NMR, %)Key Downstream Application
3,5-di-tert-butylsalicylaldehyde1288>99Zr-catalyzed Hydroamination
2,6-dichlorobenzaldehyde1682>98Cu-catalyzed Aziridination
2-hydroxyacetophenone2475>98Pd-catalyzed Heck Reaction

Downstream Application: Metalation and Catalysis

The synthesized proligands (


) are readily deprotonated and complexed with transition metals to form highly active catalysts.
  • Zirconium Complexes: In-situ treatment of

    
     with the synthesized proligands yields mononuclear 
    
    
    
    -symmetric complexes. As detailed in the1, these zirconium complexes act as highly enantioselective catalysts for the hydroamination/cyclization of aminoalkenes, achieving enantiomeric excesses (ee) of up to 91%[1].
  • Copper Complexes: When the diamine is condensed with 2,6-dichlorobenzaldehyde, the resulting imine ligand forms bimetallic or monometallic complexes with Cu(I) or Cu(II). According to research on 2, these catalysts deliver up to 99% ee in the aziridination of 6-acyl-2,2-dimethylchromene[2].

  • Titanium Complexes: Direct reaction of the ligand with

    
     leads to deprotonation and the formation of a 
    
    
    
    -symmetric dibenzyl complex containing diazaallyl ligation, isolated in 85% yield[3].

References

  • Structure−Activity Relationships for Group 4 Biaryl Amidate Complexes in Catalytic Hydroamination/Cyclization of Aminoalkenes Source: Organometallics - ACS Publications URL:[Link]

  • Enantioselective Aziridination Using Copper Complexes of Biaryl Schiff Bases Source: ResearchGate URL:[Link]

  • Chiral Complexes of a New Diazaallyl Ligand: Group 4 Aminooxazolinates Source: Organometallics - ACS Publications URL:[Link]

Sources

Protocol for synthesizing polyimides from 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers synthesizing high-performance polyimides (PI) using the sterically hindered diamine 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine .

Critical Nomenclature & Structural Verification

Before proceeding, confirm the specific isomer. This protocol addresses 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine (also known as 2,2'-diamino-6,6'-dimethylbiphenyl).[1]

  • Structure: A tetra-ortho-substituted biphenyl where both amine (-NH₂) and methyl (-CH₃) groups are adjacent to the phenyl-phenyl bond.

  • Implication: This molecule exhibits atropisomerism (axial chirality) and extreme steric hindrance. Standard room-temperature polyamic acid (PAA) synthesis will likely fail or yield low molecular weight oligomers due to the low nucleophilicity of the sterically shielded amine groups.

  • Solution: This protocol utilizes a High-Temperature One-Step Polycondensation method to overcome the activation energy barrier.

PART 1: Introduction & Mechanistic Rationale

The Steric Challenge

Standard polyimide synthesis involves the nucleophilic attack of a diamine on a dianhydride to form a polyamic acid (PAA), followed by cyclodehydration. However, in 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine, the amine groups are "sandwiched" between the bulky methyl group and the opposing phenyl ring.

  • Steric Inhibition of Resonance: The twist angle between phenyl rings is nearly 90°, decoupling the π-systems.

  • Kinetic Barrier: The amine lone pair is physically blocked from approaching the anhydride carbonyl carbon.

  • Thermodynamic Control: High temperature is required not just for imidization, but to drive the initial amide bond formation which is otherwise unfavorable.

Target Applications
  • Colorless Polyimides (CPI): The twisted structure inhibits Charge Transfer Complex (CTC) formation, leading to high transparency.

  • Gas Separation Membranes: The inefficient chain packing creates high fractional free volume (FFV).

  • Chiral Materials: If the monomer is enantiomerically pure, the resulting polymer will be chiral.

PART 2: Materials & Equipment

Reagents
ReagentPurityPreparation/Notes
Monomer (Diamine) >99.5%6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine . Dry at 60°C under vacuum for 12h.
Dianhydride >99.5%6FDA (for solubility/transparency) or BPDA (for mechanics). Sublimed prior to use.
Solvent Anhydrousm-Cresol (preferred for high MW) or NMP (requires higher temp/pressure).
Catalyst ReagentIsoquinoline or Quinoline (Base catalyst).
Azeotropic Agent ReagentToluene or Xylene (to remove water).
Equipment
  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Mechanical stirrer (Overhead, Teflon paddle) - Magnetic stirring is insufficient for high-viscosity melts.

  • Dean-Stark trap with condenser.

  • Nitrogen/Argon inlet and outlet (bubbler).

  • Oil bath capable of 250°C.

PART 3: Experimental Protocol

Method: High-Temperature One-Step Polycondensation (m-Cresol Route)

This method is the "Gold Standard" for hindered amines. The acidic nature of m-cresol activates the anhydride, while the high temperature (200°C) overcomes the steric barrier of the diamine.

Step 1: Reactor Setup
  • Flame-dry the glassware under vacuum and purge with dry Nitrogen (

    
    ).
    
  • Maintain a continuous slow stream of

    
     throughout the reaction.
    
Step 2: Monomer Dissolution
  • Charge 10.0 mmol of 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine into the flask.

  • Add 35 mL of m-cresol .

  • Stir at room temperature until fully dissolved. Note: If the solution is dark, the amine may be oxidized; use fresh monomer.

Step 3: Dianhydride Addition
  • Add 10.0 mmol (stoichiometric equivalent) of Dianhydride (e.g., 6FDA ) in a single portion.

  • Critical Control Point: Wash down any powder sticking to the flask walls with an additional 5-10 mL of m-cresol. Total solid content should be ~10-15% (w/v).

  • Add 0.5 mL of Isoquinoline (catalyst).

Step 4: Polymerization & Imidization
  • Heat the oil bath to 80°C for 1 hour. The solution may turn viscous as oligomers form.

  • Raise temperature to 200°C over 30 minutes.

  • Hold at 200°C for 6–12 hours .

    • Observation: Water generated from imidization will distill off. The solution should remain homogeneous. If precipitation occurs, the polymer is insoluble in m-cresol (unlikely for this monomer) or crosslinking occurred.

Step 5: Workup & Purification
  • Cool the viscous solution to ~80°C.

  • Dilute with 20 mL of NMP or m-cresol to reduce viscosity.

  • Pour the solution slowly into a blender containing 500 mL of Methanol (or Ethanol) under vigorous stirring.

  • The polymer will precipitate as a fibrous solid.

  • Filtration: Collect the fiber/powder.

  • Soxhlet Extraction: Extract with Ethanol or Acetone for 24 hours to remove residual m-cresol and catalyst.

  • Drying: Dry in a vacuum oven at 150°C for 12 hours.

PART 4: Visualization & Workflows

Reaction Scheme & Steric Logic

PolyimideSynthesis cluster_conditions Critical Conditions Monomer 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine (Sterically Hindered Nucleophile) Complex Charge Transfer / Pre-reaction Complex Monomer->Complex Mix in m-Cresol Anhydride Dianhydride (e.g., 6FDA, BPDA) Anhydride->Complex Transition Transition State (High Activation Energy) Complex->Transition Heat > 180°C Isoquinoline Cat. PAA Polyamic Acid (Transient) Unstable at High T Transition->PAA Kinetic Trap (Avoided in 1-step) PI Polyimide (Final Product) Transition->PI Cyclodehydration (-H2O) PAA->PI Slow Imidization Cond1 Solvent: m-Cresol (Acidic activation) Cond2 Temp: 200°C (Overcomes Sterics)

Caption: Reaction pathway emphasizing the high-energy transition state required to overcome the steric hindrance of the 6,6'-dimethyl-2,2'-amine substitution.

Process Workflow

Workflow Start Start: Monomer Prep Dissolve Dissolve Diamine in m-Cresol (Ambient Temp) Start->Dissolve AddDA Add Dianhydride + Isoquinoline (Stoichiometric Balance) Dissolve->AddDA Heat1 Stage 1: Oligomerization 80°C for 1 hour AddDA->Heat1 Heat2 Stage 2: High-T Polymerization 200°C for 8-12 hours Heat1->Heat2 Check Viscosity Check Is solution homogeneous? Heat2->Check Check->Heat2 No (Continue Heating) Precip Precipitation into Methanol Check->Precip Yes Wash Soxhlet Extraction (Ethanol, 24h) Precip->Wash Dry Vacuum Dry 150°C Wash->Dry

Caption: Step-by-step workflow for the High-Temperature One-Pot Synthesis protocol.

PART 5: Characterization & Expected Data

Since this specific homopolymer is rare in open literature, the following are expected values based on the structural chemistry of tetra-ortho-substituted polyimides (analogous to TFMB or substituted benzidines).

TestParameterExpected ResultWhy?
Solubility SolventsSoluble in NMP, DMAc, DMF, CHCl₃High free volume & twisted backbone disrupt packing.
Viscosity

(dL/g)
0.4 – 0.8Steric hindrance limits extremely high MW, but >0.4 indicates film-forming quality.
Thermal

(DSC)
> 300°CRigid biphenyl backbone + restricted rotation (atropisomerism).
Thermal

(TGA)
> 450°CAromatic structure provides high thermal stability.
Optical

< 380 nm (Colorless)Twisted structure breaks conjugation/CTC formation.
Troubleshooting Guide
  • Problem: Low Viscosity / Brittle Film.

    • Cause: Moisture in solvent or stoichiometry imbalance.

    • Fix: Sublime monomers again; distill m-cresol over

      
      ; ensure 
      
      
      
      flow is sufficient to remove water.
  • Problem: Gelation during reaction.

    • Cause: Crosslinking or too high concentration.

    • Fix: Reduce concentration to 10%; check monomer purity (ensure no tri-amines).

References
  • Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335. Link (Foundational text on PI optical properties and structural constraints).

  • Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974. Link (Comprehensive review on soluble/colorless PIs).

  • Fang, X., et al. (2002). Synthesis and properties of polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. Macromolecules. (Reference for high-T synthesis of hindered diamines).

  • Kan, C., Ge, J., & Ma, H. (2015). Aluminum methyl, alkoxide and α-alkoxy ester complexes supported by 6,6'-dimethylbiphenyl-bridged salen ligands.[2] Dalton Transactions.[2] Link (Verifies the existence and synthesis of the 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine ligand structure).

Sources

Using 6,6'-dimethylbiphenyl-2,2'-diamine as a precursor for DM-BINAP

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Synthesis of Me-BIPHEP (Biphenyl Analog of DM-BINAP) from 6,6'-Dimethylbiphenyl-2,2'-diamine

Executive Summary & Strategic Context

Target Molecule: 2,2'-bis(diphenylphosphino)-6,6'-dimethyl-1,1'-biphenyl (commonly referred to as Me-BIPHEP or BIPHEMP ). Precursor: 6,6'-dimethylbiphenyl-2,2'-diamine.

Nomenclature Clarification: While frequently conflated in industrial requests with "DM-BINAP" (which possesses a binaphthyl backbone), the 6,6'-dimethylbiphenyl-2,2'-diamine precursor yields the biphenyl analog. This ligand is a critical atropisomeric diphosphine used in asymmetric hydrogenations (Rh/Ru-catalyzed) and isomerizations. Its structural rigidity and tunable dihedral angle often provide complementary enantioselectivity to BINAP.

Process Overview: The conversion of the diamine to the diphosphine ligand necessitates a Sandmeyer-mediated halogenation followed by a lithium-halogen exchange and phosphinylation . This guide details the transformation of the diamine into the diiodo-intermediate, followed by the generation of the P-C bonds.

Synthetic Workflow Visualization

The following flowchart outlines the critical path from the diamine precursor to the final ligand.

G Precursor 6,6'-Dimethylbiphenyl- 2,2'-diamine Diazonium Bis-Diazonium Salt Intermediate Precursor->Diazonium NaNO2, H2SO4 0°C Diiodide 2,2'-Diiodo-6,6'-dimethyl- 1,1'-biphenyl Diazonium->Diiodide KI, CuI (cat) Sandmeyer Lithio Dilithio-Species (In Situ) Diiodide->Lithio t-BuLi (4 equiv) -78°C, THF Product Me-BIPHEP (Ligand) Lithio->Product ClPPh2 Quench

Caption: Step-wise transformation of the diamine precursor to the bis-phosphine ligand via Sandmeyer and Lithiation protocols.

Critical Protocols

Protocol A: Sandmeyer Iodination (Diamine Diiodide)

Objective: Convert the amino groups to iodine substituents to enable subsequent metallation. The diiodide is preferred over the dibromide for easier lithium-halogen exchange.

Reagents:

  • 6,6'-Dimethylbiphenyl-2,2'-diamine (1.0 equiv)

  • Sodium Nitrite (

    
    , 2.5 equiv)
    
  • Sulfuric Acid (

    
    , 20% aq. solution)
    
  • Potassium Iodide (

    
    , 4.0 equiv)
    
  • Copper(I) Iodide (

    
    , 0.1 equiv - Catalyst)
    
  • Urea (to quench excess nitrite)

Step-by-Step Methodology:

  • Acidification: Suspend the diamine in 20%

    
     in a round-bottom flask. Cool the suspension to 0°C  using an ice/salt bath. Efficient stirring is critical as the amine sulfate salt may precipitate.
    
  • Diazotization: Dropwise add an aqueous solution of

    
     while maintaining the internal temperature below 5°C .
    
    • Checkpoint: The suspension should clarify as the diazonium salt forms. Stir for 30 minutes at 0°C.

    • Validation: Test the solution with starch-iodide paper (should turn blue instantly). Add urea until starch-iodide test is negative (removes excess

      
       to prevent side reactions).
      
  • Sandmeyer Displacement: In a separate vessel, dissolve

    
     and catalytic 
    
    
    
    in water. Cool to 0°C.[1]
  • Addition: Cannulate or slowly pour the cold diazonium solution into the stirring iodide solution. Caution: Vigorous evolution of

    
     gas will occur.
    
  • Thermal Ramp: Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 1 hour to ensure completion.

  • Workup: Cool to RT. Decolorize the solution by adding saturated

    
     (removes iodine byproduct). Extract with Dichloromethane (DCM). Wash organics with 1M NaOH, water, and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc 95:5).

Key Performance Indicator (KPI): Target Yield > 75%. Appearance: White to pale yellow solid.

Protocol B: Lithiation & Phosphinylation (Diiodide Me-BIPHEP)

Objective: Installation of the diphenylphosphine moieties.[2][3] This step requires strict anhydrous conditions.

Reagents:

  • 2,2'-Diiodo-6,6'-dimethylbiphenyl (from Protocol A)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.7M in pentane, 4.2 equiv)
  • Chlorodiphenylphosphine (

    
    , 2.2 equiv)
    
  • Solvent: Anhydrous THF (freshly distilled/dried)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck flask under Argon/Nitrogen flow. Dissolve the diiodide in anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise via syringe pump over 30 minutes.
    
    • Mechanism:[4][5][6][7][8] The iodine atoms are exchanged for lithium.

      
      -BuLi is used (2 equiv per I) to drive the equilibrium and scavenge the formed 
      
      
      
      -BuI (preventing alkylation side reactions).
    • Observation: A color change (often to yellow/orange) indicates the formation of the dilithio species. Stir at -78°C for 1 hour.

  • Phosphinylation: Add

    
     (neat or in minimal THF) dropwise at -78°C.
    
  • Warming: Allow the reaction to warm slowly to room temperature overnight.

  • Quench & Workup: Quench with degassed saturated

    
    . Extract with degassed DCM (Schlenk technique recommended to prevent oxidation).
    
  • Purification:

    • Method A (Direct): Recrystallization from degassed Ethanol/Toluene.

    • Method B (Via Oxide): If the product is impure, oxidize with

      
       to the air-stable phosphine oxide, purify by column chromatography, and reduce back to the phosphine using Trichlorosilane (
      
      
      
      ) and Triethylamine.

Comparative Data: Solvent & Conditions

The following table summarizes optimization parameters for the Sandmeyer step, which is the bottleneck for yield.

ConditionSolvent SystemCatalystYield (Diiodide)Notes
Standard 20% H2SO4 (aq)CuI (5 mol%)65-75%Robust, scalable.
Organic Mod. H2SO4 / MeCNCuI (5 mol%)70-82%Better solubility of diamine; faster reaction.
Alternative 48% HBr (aq)CuBr80-85%Yields Dibromide . Requires stronger lithiation conditions later.

Chiral Strategy (Resolution)

To obtain the enantiopure ligand (essential for asymmetric catalysis), resolution must be performed.

  • Option 1: Resolution of the Diamine (Recommended)

    • The diamine precursor can be resolved before the Sandmeyer reaction using chiral acids such as (+)-Dibenzoyl-D-tartaric acid .

    • Protocol: Dissolve racemic diamine in hot EtOH. Add resolving agent. Crystallize the diastereomeric salt. Free the amine with NaOH.

    • Advantage:[3][8][9][10][11][12] The Sandmeyer reaction on the atropisomeric backbone generally proceeds with retention of configuration provided the temperature is controlled, maintaining the chiral information.

  • Option 2: Resolution of the Phosphine Oxide

    • If the synthesis is performed on racemic material, the resulting Me-BIPHEP-Oxide can be resolved using chiral HPLC or crystallization with chiral acids (e.g., DBTA) before the final reduction step.

References

  • Schmid, R., et al. (1988). "Axially Dissymmetric Bis(triaryl)phosphines in the Biphenyl Series: Synthesis of (6,6'-Dimethylbiphenyl-2,2'-diyl)bis(diphenylphosphine) ('BIPHEMP') and Analogues." Helvetica Chimica Acta, 71(4), 897–929. Link

  • Frejd, T., & Klingstedt, T. (1989). "Synthesis of (R)- and (S)-2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP)." Acta Chemica Scandinavica, 43, 670–675.[13] Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Context on Lithiation protocols). Link

  • Organic Chemistry Portal. "Sandmeyer Reaction." (General Mechanism & Safety). Link

Sources

Application Note: Catalytic Applications of 6,6'-Dimethylbiphenyl-Based Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of chiral ligands is the cornerstone of modern asymmetric catalysis. Among the most privileged scaffolds, the 6,6'-dimethylbiphenyl backbone stands out due to its robust atropisomerism and highly tunable stereoelectronic properties. Ligands derived from this core—ranging from the widely utilized bisphosphine BIPHEMP to tetradentate salen derivatives and simple diamines—exhibit exceptional performance across a variety of transition metal-catalyzed transformations.

This application note provides an in-depth technical guide on the catalytic utility of 6,6'-dimethylbiphenyl-based metal complexes. It covers the mechanistic causality behind their stereoselectivity, summarizes key performance metrics, and provides validated, step-by-step protocols for asymmetric hydrogenation and ring-opening polymerization (ROP).

Mechanistic Insights: The Stereoelectronic Advantage

The efficacy of 6,6'-dimethylbiphenyl ligands is fundamentally rooted in their structural rigidity. The steric bulk of the methyl groups at the 6 and 6' positions restricts rotation around the C–C biaryl axis, locking the molecule into a stable, axially chiral (atropisomeric) conformation[1].

  • Bite Angle and Dihedral Geometry: In bisphosphine variants like BIPHEMP (2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl), the dihedral angle of the biaryl backbone precisely dictates the proximity of the pseudoequatorial aryl groups to the chelating substrate around the metal center (e.g., Ruthenium or Rhodium)[2]. This specific geometry often provides superior chiral discrimination compared to other biaryl ligands like BINAP in specific cross-coupling and hydrogenation reactions[1].

  • Prevention of Fluxional Behavior: In aluminum-salen complexes, the racemic 6,6'-dimethylbiphenyl bridge provides a rigid tetradentate coordination environment. This rigidity prevents the fluxional behavior (conformational flipping) often observed in flexible ligand backbones, ensuring strict stereocontrol during monomer insertion[3].

  • Facilitation of Reductive Elimination: In cross-coupling reactions (e.g., Sonogashira or Mizoroki-Heck), 2,2'-diamino-6,6'-dimethylbiphenyl acts as a robust bidentate N,N-ligand. The steric crowding induced by the 6,6'-dimethyl groups accelerates the rate-determining reductive elimination step, driving the catalytic cycle forward even with non-precious metals like Iron or Copper[4],[5].

Workflow Visualization

CatalyticCycle Ligand 6,6'-Dimethylbiphenyl Ligand (Atropisomeric Scaffold) Precat Pre-Catalyst Complex (Stereodefined Geometry) Ligand->Precat Complexation Metal Metal Precursor (Ru, Rh, Al, Pd) Metal->Precat Active Active Catalyst Species (Substrate Accessible) Precat->Active Activation SubCoord Substrate Coordination (Enantioface Discrimination) Active->SubCoord Prochiral Substrate Transition Stereoselective Transformation (Hydride Transfer / Insertion) SubCoord->Transition Rate-Determining Step Transition->Active Catalytic Turnover Product Enantioenriched Product (High ee% / Isotacticity) Transition->Product Product Release

Figure 1: Catalytic cycle of 6,6'-dimethylbiphenyl-based metal complexes.

Performance Data & Application Scope

The versatility of the 6,6'-dimethylbiphenyl scaffold is demonstrated across multiple catalytic modalities. The table below summarizes quantitative data from key benchmark reactions.

Catalyst SystemSubstrateReaction TypeKey Performance Metrics
Rh(I)-BIPHEMP Methyl (Z)-α-benzamidocinnamateAsymmetric Hydrogenation>90% ee, quantitative yield (in toluene solvent)[1]
Al-Salen (Dinuclear) rac-LactideRing-Opening Polymerization65-73% isotacticity, PDI = 1.03-1.05 (living features)[6]
CuI / Diamine L1 Aryl Iodides + Terminal AlkynesSonogashira Cross-Coupling43–87% yield, microwave heating, air-stable[4]
FeCl₃·6H₂O / Diamine L1 Aryl Iodides + Methyl AcrylateMizoroki–Heck ReactionHigh yield, enabled by specific H₂O/DMF solvent effects[5]

*L1 = 2,2'-Diamino-6,6'-dimethylbiphenyl

Experimental Protocols

Protocol A: Rh(I)-BIPHEMP Catalyzed Asymmetric Hydrogenation

This protocol details the asymmetric hydrogenation of prochiral olefins using a Rhodium-BIPHEMP complex.

Causality Note on Solvent Selection: The choice of solvent is critical. Toluene or THF must be used instead of ethanol. Coordinating solvents like ethanol can bind to the Rh(I) center, displacing the chiral pocket created by the BIPHEMP ligand and drastically lowering the enantiomeric excess (ee)[1].

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve[Rh(nbd)acac] (nbd = norbornadiene) and 1.1 equivalents of optically pure (+)-BIPHEMP in anhydrous THF.

  • Counterion Exchange: Slowly add a stoichiometric amount of aqueous HClO₄. Rationale: This forms the cationic active precursor [(BIPHEMP)Rh(nbd)]⁺ ClO₄⁻. The non-coordinating perchlorate counterion ensures the metal's coordination sites remain open for substrate binding[1].

  • Substrate Loading: Transfer the catalyst solution (1 mol% loading) to a high-pressure hydrogenation reactor. Add a solution of methyl (Z)-α-benzamidocinnamate dissolved in anhydrous toluene.

  • Hydrogenation: Purge the reactor three times with H₂ gas to remove inert atmosphere. Pressurize the reactor to 3 atm of H₂ and stir vigorously at room temperature for 12 hours.

  • Workup & Validation: Vent the hydrogen gas safely. Concentrate the reaction mixture under reduced pressure. Pass the crude mixture through a short silica plug (eluting with EtOAc) to remove the metal catalyst. Determine the conversion via ¹H NMR and the enantiomeric excess via chiral HPLC.

Protocol B: Aluminum-Salen Catalyzed ROP of rac-Lactide

This protocol outlines the stereoselective Ring-Opening Polymerization (ROP) of rac-lactide using an aluminum complex supported by a 6,6'-dimethylbiphenyl-bridged salen ligand.

Causality Note on Chain Transfer: Isopropanol (iPrOH) is added intentionally as a chain transfer agent. The dynamic exchange between the growing polymer chain and the alkoxide ligand at the aluminum center enables "immortal" polymerization. This ensures all polymer chains grow uniformly, resulting in a highly narrow Polydispersity Index (PDI)[6],[3].

Step-by-Step Methodology:

  • Complexation: Under an argon atmosphere, react AlMe₃ with the 6,6'-dimethylbiphenyl-bridged salen proligand (1:1 molar ratio for mononuclear, 2:1 for dinuclear) in dry toluene at room temperature for 2 hours to yield the Al-methyl complex[6].

  • Initiation: To the catalyst solution, add a precise equivalent of anhydrous isopropanol. Stir for 30 minutes to generate the active Al-alkoxide initiator in situ.

  • Monomer Addition: Add rac-lactide (typically 100-300 equivalents relative to Al) to the reaction mixture.

  • Polymerization: Heat the reaction to 110 °C. Rationale: At this temperature, the rigid tetradentate ligand framework enforces stereocontrol during the insertion of the lactide monomer, favoring the formation of isotactic polylactide (PLA) blocks[3].

  • Termination & Precipitation: After the desired conversion is reached (monitored by taking aliquots for ¹H NMR), quench the reaction by adding a few drops of cold methanol. Pour the mixture into a large excess of cold methanol to precipitate the polymer.

  • Validation: Filter the white precipitate, dry under vacuum to a constant weight, and analyze the molecular weight distribution (PDI) via Gel Permeation Chromatography (GPC).

References

  • Title: 2,2'-Dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP) as a Chiral Ligand for Transition Metal Catalyzed Asymmetric Synthesis of Binaphthyls and for Asymmetric Hydrogenation. A Comparison with BINAP.
  • Source: Dalton Transactions (PubMed / RSC)
  • Title: 2,2′-Diamino-6,6′-dimethylbiphenyl as an Efficient Ligand in the CuI-Catalyzed Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes Source: ResearchGate URL
  • Source: Journal of Chemical Research (ResearchGate)

Sources

Cross-coupling reactions involving hindered biphenyl diamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Arylation of Hindered Biphenyl Diamines

Part 1: Executive Summary & Mechanistic Rationale

The Challenge of the "Ortho-Ortho" Clash Hindered biphenyl diamines (e.g., BINAM derivatives, 2,2'-diaminobiphenyls) are privileged scaffolds in drug discovery and asymmetric catalysis. However, synthesizing these motifs via Palladium-catalyzed Buchwald-Hartwig amination presents a formidable kinetic barrier. The steric bulk of the biphenyl backbone, often exacerbated by ortho-substituents, destabilizes the Pd(II)-amido intermediate and significantly retards the rate-determining step: reductive elimination .

Why Standard Protocols Fail Traditional protocols utilizing Pd(OAc)₂ or Pd₂dba₃ with simple phosphines (e.g., PPh₃, standard BINAP) often result in:

  • Catalyst Deactivation: Incomplete reduction of Pd(II) to Pd(0) due to steric crowding preventing ligand association.

  • Beta-Hydride Elimination: Slow reductive elimination allows competing pathways, leading to hydrodehalogenated byproducts.[1]

  • Inhibition by Base: As highlighted in recent kinetic studies, strong binding of organic bases (like DBU) or specific amine substrates can inhibit the oxidative addition step by saturating the metal center [1].

The Solution: Precatalysts and Specialized Ligands To force C–N bond formation in these congested systems, this guide utilizes Pd-G3/G4 precatalysts coupled with dialkylbiaryl phosphine ligands (Buchwald Ligands). These systems ensure rapid generation of the active monoligated L1Pd(0) species even at low temperatures, preventing catalyst aggregation.

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle specifically adapted for hindered substrates, emphasizing the critical "Reductive Elimination" bottleneck.

G Precat Pd-G4 Precatalyst (Rapid Activation) ActivePd L-Pd(0) (Active Species) Precat->ActivePd Base/Heat OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X (Biphenyl Halide) AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind + Hindered Amine OffCycle Off-Cycle: Pd-Black (Deactivation) OxAdd->OffCycle Slow Amine Binding Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base (NaOtBu/LHMDS) RedElim Reductive Elimination (Rate Determining Step) Deprot->RedElim Pd(II)-Amido Complex RedElim->ActivePd Regeneration Product Hindered Biphenyl Diamine Product RedElim->Product Product Release

Caption: Catalytic cycle emphasizing the critical activation of Pd-G4 and the steric bottleneck at the amine coordination/reductive elimination stages.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of N,N'-Diaryl BINAM Derivatives

Application: Synthesis of sterically congested chiral ligands or atropisomeric drug cores.

Reagents & Materials:

  • Substrate: (S)-1,1'-Binaphthyl-2,2'-diamine (BINAM) (1.0 equiv)[2]

  • Coupling Partner: Ortho-substituted Aryl Bromide (2.2 equiv)

  • Catalyst: BrettPhos Pd G4 (Product #776245) or RuPhos Pd G4 (for secondary amines).

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv) - Must be stored in glovebox.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (sparged with Argon for 15 mins).

Step-by-Step Methodology:

  • Vessel Preparation:

    • Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon.

    • Expert Tip: Use a vial with minimal headspace to reduce oxidative homocoupling of the amine.

  • Charge Reagents (Glovebox or Schlenk Line):

    • Add (S)-BINAM (1.0 mmol, 284 mg).

    • Add Aryl Bromide (2.2 mmol).[2]

    • Add BrettPhos Pd G4 (2.0 mol%, 0.02 mmol). Note: Start with 2 mol%; increase to 5 mol% only if conversion <50% at 4h.

    • Add NaOtBu (2.5 mmol, 240 mg).

  • Solvent Addition:

    • Seal the vial with a PTFE-lined septum cap.

    • Inject anhydrous Toluene (5.0 mL, 0.2 M concentration) via syringe.

    • Critical Check: The solution should turn a pale orange/yellow initially. A rapid turn to black indicates catalyst decomposition (likely wet solvent).

  • Reaction:

    • Place in a pre-heated block at 100 °C . Stir vigorously (800 rpm).

    • Time: 4 to 12 hours.

    • Monitoring: Withdraw 20 µL aliquot, dilute in EtOAc, quench with sat. NH₄Cl.[3] Analyze via UPLC-MS. Look for the mono-arylated intermediate (M+Ar). If mono-arylated persists >6h, add 1.0 mol% additional catalyst.

  • Workup:

    • Cool to room temperature.[2][4][5] Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove Pd black and salts.

    • Concentrate in vacuo.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Note: BINAM derivatives are often prone to oxidation; store under Argon.

Data Summary Table: Ligand Selection Guide

Substrate ClassRecommended LigandPrecatalystBaseTemp (°C)
Primary Amine + Aryl Bromide BrettPhos Pd-G4NaOtBu80-100
Secondary Amine + Aryl Chloride RuPhos Pd-G3LiHMDS80-110
Highly Hindered (Ortho-Ortho) tBuBrettPhos Pd-G4K₃PO₄110-120
Base-Sensitive Substrates BrettPhos Pd-G4K₂CO₃100

Part 4: The Self-Validating System (Troubleshooting)

A robust protocol must include "checkpoints" to validate system integrity before committing valuable intermediates.

Checkpoint 1: The "Color Test"

  • Observation: Reaction mixture turns black immediately upon heating.

  • Diagnosis: "Pd-Black" precipitation. The active catalytic species has decomposed.

  • Cause: Oxygen ingress or wet solvent.

  • Correction: Re-sparge solvent for 30 mins; ensure base (NaOtBu) is fresh and white (not yellow/clumped).

Checkpoint 2: The "Stalled Mono-Arylation"

  • Observation: LCMS shows 90% mono-arylated product, 10% starting material, 0% bis-arylated product.

  • Diagnosis: The second coupling is sterically prohibited by the first aryl group (kinetic resolution).

  • Correction: Switch to a smaller ligand (e.g., from tBuBrettPhos to RuPhos ) for the second coupling or increase temperature to 120 °C.

Checkpoint 3: Base Inhibition

  • Observation: No reaction with organic bases (DBU/TEA).

  • Mechanism: As noted in kinetic studies [1], DBU can bind to Pd(II) oxidative addition complexes, inhibiting amine coordination.

  • Correction: Switch to inorganic bases (Cs₂CO₃ or NaOtBu) which do not coordinate to the metal center.

Part 5: Optimization Logic Tree

Use this decision tree to optimize reaction conditions if the standard protocol fails.

Optimization Start Start: Standard Protocol (BrettPhos Pd G4, NaOtBu) CheckConv Check Conversion (4 hours) Start->CheckConv Success >90% Yield Isolate CheckConv->Success High Yield LowConv <20% Conversion CheckConv->LowConv Low Reactivity Stalled Stalled at Mono-Arylation CheckConv->Stalled Steric Block Decomp Black Precipitate? LowConv->Decomp LigandSwitch Switch Ligand: RuPhos or tBuXPhos Stalled->LigandSwitch Steric issue BaseSwitch Switch Base: LHMDS or Cs2CO3 Stalled->BaseSwitch Deprotonation issue Decomp->LigandSwitch No (Cat. inactive) SolventSwitch Switch Solvent: t-Amyl Alcohol Decomp->SolventSwitch Yes (O2/H2O issue)

Caption: Logic flow for troubleshooting low yields in hindered amine cross-coupling.

References

  • Dennis, J. M., et al. (2019). "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity." ACS Catalysis, 9(5), 3813–3821. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link][6]

  • Tan, D., et al. (2021). "Reductive coupling of azonaphthalenes for the synthesis of BINAMs via a diboron-enabled [5,5]-sigmatropic rearrangement." Chemical Science, 12, 7003-7008. [Link]

Sources

Advanced Fabrication of Hole Transport Layers (HTLs) Using Biphenyl Diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronics Development Professionals Applications: Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Photovoltaics (OPVs).

Executive Summary & Mechanistic Rationale

Biphenyl diamine derivatives—most notably N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD ) and N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB or NPD )—are foundational hole-transporting materials (HTMs) in organic electronics. Their efficacy stems from a rigid, electronically conjugated biphenyl scaffold that facilitates rapid hole hopping while simultaneously blocking electron leakage[1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting these materials over alternatives like PEDOT:PSS:

  • Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of these derivatives typically sits between 5.4 and 5.5 eV. This provides an optimal energetic cascade for hole extraction from perovskite layers or hole injection from Indium Tin Oxide (ITO) anodes, minimizing the interfacial energy barrier[2].

  • Morphological Stability: NPB features bulky naphthyl groups that elevate its glass transition temperature (

    
    ) to 95 °C. This structural rigidity significantly reduces thermally induced crystallization compared to TPD, thereby extending device longevity and preventing short circuits[2].
    
  • Hydrophobicity & Device Lifespan: In inverted (p-i-n) PSCs, replacing hydrophilic PEDOT:PSS with hydrophobic TPD or NPB mitigates moisture ingress. This directly templates larger perovskite grain sizes and drastically improves the long-term environmental stability of the absorber layer[3].

Physicochemical Properties & Comparative Data

Understanding the intrinsic properties of biphenyl diamines dictates the choice of processing methodology. The table below summarizes the critical parameters required for device modeling and fabrication.

MaterialChemical Core

(°C)
HOMO (eV)LUMO (eV)Hole Mobility (cm²/V·s)Primary Processing
TPD N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine~655.42.3~10⁻³Solution / Evaporation
NPB (NPD) N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine955.52.410⁻⁴ to 10⁻³Thermal Evaporation
Spiro-NPB Spiro-linked NPB derivative>1205.32.3~10⁻³Solution Processing

Data synthesized from established material benchmarks[2],[4],[5],[3].

Fabrication Logic & Workflow

The decision to utilize thermal evaporation versus solution processing depends heavily on the material's


, solubility, and the underlying substrate's sensitivity to solvents.

HTL_Workflow Substrate 1. Substrate Preparation ITO/FTO Cleaning & UV-Ozone Decision 2. Select Deposition Method Substrate->Decision Thermal Method A: Thermal Evaporation (Optimal for NPB / OLEDs) Decision->Thermal High Tg / Insoluble Solution Method B: Solution Processing (Optimal for TPD / PSCs) Decision->Solution Soluble / Low Cost EvapSteps Base Pressure: < 10⁻⁵ Pa Rate: 0.1 - 1.0 Å/s Thickness: 10 - 50 nm Thermal->EvapSteps SolSteps Solvent: Chlorobenzene Spin: 3000 rpm, 30s Anneal: 100°C, 30 min Solution->SolSteps QC 3. Self-Validating Quality Control AFM Morphology & J-V Profiling EvapSteps->QC SolSteps->QC

Caption: Decision matrix and workflow for fabricating biphenyl diamine-based hole transport layers.

Detailed Experimental Protocols

Phase 1: Substrate Preparation (Universal)

Causality: Organic interfaces are highly sensitive to work function variations and particulate contamination. UV-Ozone treatment removes residual organics and increases the ITO work function, reducing the hole injection barrier.

  • Sequentially sonicate ITO-coated glass substrates in an Alconox detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates thoroughly with a stream of high-purity

    
     gas.
    
  • Subject the substrates to UV-Ozone treatment for 15–20 minutes immediately prior to HTL deposition to maximize surface energy and work function.

Phase 2, Method A: Thermal Evaporation of NPB (Standard for OLEDs)

NPB is predominantly deposited via vacuum thermal evaporation due to its excellent sublimation properties and the need for ultra-pure, amorphous films in OLED stacks[2].

  • Chamber Preparation: Load the cleaned ITO substrates and high-purity NPB powder (>99.5% sublimed) into the vacuum chamber's tungsten or ceramic crucibles[2].

  • Pump Down: Evacuate the chamber to a base pressure of at least

    
     Pa to prevent oxidation and moisture incorporation during film growth[5].
    
  • Deposition: Heat the crucible slowly to the sublimation temperature of NPB. Maintain a highly controlled, constant deposition rate of 0.1 to 1.0 Å/s (approx. 0.6 nm/min). Causality: Faster rates can lead to pinholes and rough morphologies, while slower rates may incorporate residual chamber gases into the film[5].

  • Thickness Control: Deposit 30–50 nm of NPB for standard OLEDs. If fabricating semitransparent perovskite solar cells where parasitic absorption must be minimized, limit the thickness to ~10 nm[6].

  • Cooling: Allow the substrate to cool to room temperature under vacuum before breaking the seal to prevent thermal shock and immediate oxidation.

Phase 2, Method B: Solution Processing of TPD/Spiro-NPB (Standard for Inverted PSCs)

TPD and Spiro-NPB can be solution-processed at low temperatures, making them excellent candidates for flexible substrates and inverted (p-i-n) perovskite architectures[4],[3].

  • Solution Preparation: In a nitrogen-filled glovebox, dissolve TPD in anhydrous chlorobenzene at a concentration of 10–15 mg/mL. Stir at 50 °C for 2 hours to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Causality: This removes undissolved aggregates that could act as charge recombination centers or puncture the thin film.

  • Spin-Coating: Dispense 40 µL of the TPD solution onto the static ITO substrate. Spin at 3000–4000 rpm for 30 seconds[3].

  • Annealing: Transfer the substrate to a hotplate and anneal at 100 °C for 15–30 minutes. Causality: Annealing drives off residual chlorobenzene and promotes molecular packing, which is essential for maximizing hole mobility[1].

Self-Validating Quality Control

A robust protocol must be a self-validating system. To ensure the HTL has been fabricated correctly before proceeding to deposit expensive emissive or perovskite layers, perform the following checks:

  • Atomic Force Microscopy (AFM): The root-mean-square (RMS) roughness of the HTL should be < 2 nm. High roughness indicates crystallization (especially common if TPD is over-annealed) or poor solvent evaporation.

  • Space-Charge-Limited Current (SCLC) Measurement: Fabricate a hole-only device (e.g., ITO / HTL / MoO3 / Ag). The J-V curve should exhibit a trap-free SCLC regime where current density scales with the square of the voltage (

    
    ). Extracting the mobility via the Mott-Gurney equation should yield values in the 
    
    
    
    to
    
    
    cm²/V·s range[5].
  • Contact Angle Goniometry: For PSC applications, a water droplet on the TPD or NPB layer should show a contact angle > 75°. This confirms the hydrophobic surface necessary to template high-crystallinity perovskite growth and protect the device from moisture[3].

References

  • NPB (NPD) | OLED Material / Chemical | CAS 123847-85-8 - Ossila. Ossila. 2

  • Spiro-NPB as a Reference Standard in Hole Transporting Material (HTM) Studies: A Comparative Guide. Benchchem. 4

  • Application Notes and Protocols: 4-Methylbiphenyl as a Precursor in Organic Electronics. Benchchem.1

  • Charge injection and transport properties of an organic light-emitting diode. Beilstein Journals.5

  • Thin Thermally Evaporated Organic Hole Transport Layers for Reduced Optical Losses in Substrate-Configuration Perovskite Solar Cells. ACS Applied Energy Materials.6

  • Exceeding 19% efficiency for inverted perovskite solar cells used conventional organic small molecule TPD as hole transport layer. AIP Publishing. 3

Sources

Application Note: Precision Resolution of Racemic 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving racemic 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine into enantiomers Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

The atropisomeric diamine 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine (CAS: 20261-65-8) is a critical scaffold for the synthesis of chiral ligands (e.g., phosphoramidites, salen derivatives) used in asymmetric catalysis.[1][2] Unlike point-chiral amines, this molecule derives its chirality from restricted rotation around the sterically hindered 1,1'-biphenyl bond.[1] This application note details a robust, scalable protocol for chemically resolving the racemic diamine into its (R)-(+) and (S)-(-) enantiomers using (+)-L-Tartaric acid . We provide a self-validating workflow including diastereomeric salt crystallization, free base liberation, and enantiomeric excess (ee) determination via Chiral HPLC.[1]

Introduction & Mechanistic Insight

The Challenge of Atropisomers

Atropisomers are stereoisomers resulting from hindered rotation about a single bond. In 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine, the ortho-methyl and ortho-amino groups create a steric barrier high enough to prevent racemization at room temperature.[1] However, unlike BINAM (1,1'-binaphthyl-2,2'-diamine), the rotational barrier in biphenyls is lower, making thermal stability a critical parameter during processing.[1]

Resolution Strategy: Diastereomeric Salt Formation

The resolution relies on the interaction between the racemic weak base (the diamine) and a stoichiometric amount of a chiral weak acid (resolving agent).[3]

  • Resolving Agent: (+)-L-Tartaric acid (naturally occurring).[1]

  • Principle: The (R)-diamine and (S)-diamine form diastereomeric salts with (+)-L-tartaric acid.[1] These salts possess distinct lattice energies and solubilities in ethanol (EtOH), allowing the less soluble diastereomer to crystallize preferentially.

Mechanism Workflow

The following diagram illustrates the logical flow of the resolution process, highlighting the separation of the (R)-enantiomer as the crystalline tartrate salt.

ResolutionWorkflow Racemate Racemic 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (Free Base) Mixture Solution of Diastereomeric Salts [(R)-Diamine·(+)-Tartrate] + [(S)-Diamine·(+)-Tartrate] Racemate->Mixture Tartaric Add (+)-L-Tartaric Acid (Solvent: Abs. Ethanol) Tartaric->Mixture Crystallization Heat to Reflux -> Slow Cooling Mixture->Crystallization Filtration Filtration Crystallization->Filtration SolidPhase Solid Cake: (R)-Diamine · (+)-Tartrate (Less Soluble Salt) Filtration->SolidPhase Precipitate LiquidPhase Mother Liquor: Enriched (S)-Diamine · (+)-Tartrate Filtration->LiquidPhase Filtrate Liberation Base Treatment (NaOH/H2O) Extraction (CH2Cl2) SolidPhase->Liberation FinalProduct Pure (R)-(+)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (>99% ee) Liberation->FinalProduct

Figure 1: Workflow for the chemical resolution of 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine using (+)-L-tartaric acid.[1]

Experimental Protocols

Protocol A: Chemical Resolution

Objective: Isolate (R)-(+)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine.[1]

Materials:

  • Racemic Diamine: 10.0 g (47.1 mmol)[1]

  • (+)-L-Tartaric Acid: 7.1 g (47.3 mmol, 1.0 eq)[1]

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Base: 2M NaOH solution

  • Extraction Solvent: Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of racemic diamine in 150 mL of absolute ethanol.

  • Addition: Add 7.1 g of (+)-L-tartaric acid to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 30 minutes. Ensure all solids are completely dissolved to form a homogeneous solution.

  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature over 4–6 hours. Note: Rapid cooling traps impurities. For higher purity, wrap the flask in a towel to slow the thermal gradient.

  • Filtration: Collect the white crystalline precipitate via vacuum filtration. Wash the filter cake with 20 mL of cold ethanol.

    • Checkpoint: The solid is the (R)-diamine[1] · (+)-tartrate salt.[1][4] The filtrate contains the enriched (S)-isomer.

  • Recrystallization (Purification): Dissolve the wet cake in the minimum amount of boiling ethanol (approx. 100 mL), reflux for 10 minutes, and cool slowly again. Filter to obtain high-purity diastereomeric salt.[1]

  • Liberation of Free Base:

    • Suspend the recrystallized salt in 100 mL of water.

    • Add 50 mL of 2M NaOH and stir vigorously for 30 minutes until the solid dissolves and an oil separates.

    • Extract the aqueous mixture with DCM (3 x 50 mL).

    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect ~3.5–4.0 g of (R)-(+)-diamine (approx. 70-80% of theoretical yield for one enantiomer).

Protocol B: Determination of Enantiomeric Excess (HPLC)

Objective: Quantify the optical purity (ee) of the resolved product.

Method Parameters:

Parameter Condition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 254 nm

| Sample Conc. | 1.0 mg/mL in Mobile Phase |[1]

Analysis:

  • Retention Times (Approximate):

    • (R)-(+)-Enantiomer:

      
       min[1]
      
    • (S)-(-)-Enantiomer:

      
       min[1]
      
  • Note: Elution order can reverse depending on the exact column chemistry (OD vs OD-H) and mobile phase modifiers. Always inject the racemic starting material first to establish the baseline separation.

Protocol C: Physical Characterization (Self-Validation)

To confirm identity without HPLC, use optical rotation.[1]

  • Instrument: Polarimeter (Sodium D-line, 589 nm).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Target Value:

    • 
       to 
      
      
      
      (c=1, EtOH) for the (R)-enantiomer.[1]
    • Note: Literature values for this specific congener vary significantly due to concentration effects and solvent interactions. The sign of rotation is the most reliable indicator of absolute configuration when using (+)-tartaric acid.

    • Melting Point: The pure enantiomer melts at 133–135°C . The racemate typically has a different melting range.

Data Summary & Specifications

The following table summarizes the key physical properties of the resolved species.

PropertyRacemic Mixture(R)-Enantiomer(S)-Enantiomer
CAS Number 20261-65-83685-06-13685-05-0
State Off-white solidWhite crystalline solidWhite crystalline solid
Melting Point 120–122°C (varies)133–135°C133–135°C
Optical Rotation

Positive (+)Negative (-)
Resolving Agent N/AForms salt with (+)-Tartaric AcidForms salt with (-)-Tartaric Acid

Troubleshooting & Expert Tips

  • Low Enantiomeric Excess (<90% ee):

    • Cause: Cooling during crystallization was too fast, trapping the mother liquor (containing the S-isomer) inside the R-salt crystals.[1]

    • Solution: Perform a second recrystallization of the salt from ethanol before liberating the free base.

  • Oiling Out:

    • Cause: The salt separates as an oil rather than crystals.

    • Solution: This often happens if the ethanol contains too much water. Use absolute ethanol. If oiling persists, scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure salt if available.

  • Column Life (HPLC):

    • Tip: The amine groups can interact strongly with silanol groups on the HPLC column. The addition of 0.1% Diethylamine (DEA) is mandatory to prevent peak tailing and ensure accurate integration.

References

  • PubChem. (n.d.). (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Semantic Scholar. (2021). Direct enantioseparation of axially chiral 1,1'-biaryl-2,2'-diols using amidine-based resolving agents. Retrieved October 26, 2023, from [Link][1]

Sources

Troubleshooting & Optimization

Improving solubility of polyimides derived from 6,6'-dimethylbiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for high-performance polyimides (PIs). This hub is specifically designed for researchers, materials scientists, and drug development professionals utilizing 6,6'-dimethylbiphenyl-2,2'-diamine to engineer advanced, highly soluble polyimides for applications ranging from biocompatible neural interfaces and implantable device coatings to pharmaceutical pervaporation membranes.

Below, you will find mechanistic insights, self-validating experimental protocols, and a targeted troubleshooting guide to resolve common solubility and processing issues.

Mechanistic Grounding: Why 6,6'-Dimethylbiphenyl-2,2'-diamine?

To troubleshoot solubility, one must first understand the structural causality of this specific monomer. Standard aromatic polyimides are notoriously insoluble due to rigid backbones and strong intermolecular charge-transfer complexes (CTC)[1].

By utilizing 6,6'-dimethylbiphenyl-2,2'-diamine, you are introducing a 2,2',6,6'-tetrasubstitution pattern. The extreme steric repulsion between the bulky methyl groups and the amino groups forces the two phenyl rings into a nearly orthogonal (perpendicular) conformation [1]. This highly twisted, non-coplanar architecture physically prevents polymer chains from packing closely together. The resulting disruption of the CTC and the massive increase in fractional free volume (FFV) allow organic solvents to easily penetrate the polymer matrix, yielding exceptional organosolubility without sacrificing the high glass transition temperature (


)[2].

Mechanistic_Pathway M1 6,6'-Dimethyl Substitution S1 Extreme Steric Hindrance M1->S1 M2 2,2'-Diamino Groups M2->S1 S2 Orthogonal (Twisted) Biphenyl Conformation S1->S2 E1 Disruption of Chain Packing & Reduced CTC S2->E1 E2 Increased Fractional Free Volume (FFV) S2->E2 R1 Enhanced Organosolubility (NMP, DMAc, THF) E1->R1 R2 High Optical Transparency E1->R2 E2->R1

Mechanistic pathway detailing how ortho-substitution induces steric hindrance to enhance PI solubility.

Step-by-Step Methodology: Synthesis of Organosoluble PI

Causality Note: We strongly recommend chemical imidization over thermal imidization. Heating precursor films to 300°C can provide enough thermal energy for localized chain segments to overcome steric barriers, leading to micro-crystalline aggregation or crosslinking that ruins solubility[3]. Chemical imidization at lower temperatures preserves the twisted conformation.

Protocol: Chemical Imidization Workflow

Step 1: Polycondensation (Polyamic Acid Formation)

  • Purge a 3-neck flask with dry nitrogen to prevent moisture from hydrolyzing the dianhydride.

  • Dissolve 1.0 molar equivalent of 6,6'-dimethylbiphenyl-2,2'-diamine in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 10-15 wt% solid concentration.

  • Cool the solution to 0–5°C using an ice bath.

  • Add 1.0 molar equivalent of your chosen dianhydride (e.g., 6FDA or BPDA) portion-wise over 30 minutes.

  • Remove the ice bath and stir at room temperature for 24 hours to yield a viscous polyamic acid (PAA) solution.

  • Self-Validating Check: Extract a 1 mL aliquot and measure the inherent viscosity (IV) at 30°C (0.5 g/dL in DMAc). An IV of 0.5–0.8 dL/g validates successful high-molecular-weight PAA formation. If IV < 0.3 dL/g, your monomers were likely wet, resulting in oligomers.

Step 2: Chemical Cyclodehydration

  • To the PAA solution, add a cyclodehydration mixture of acetic anhydride (

    
    ) and pyridine. Use a 4:4 molar ratio relative to the PAA repeat unit.
    
    • Why? Pyridine acts as a base catalyst to abstract protons, while

      
       acts as the dehydrating agent, driving ring closure without extreme heat[3].
      
  • Stir the mixture at 80°C for 4–6 hours.

Step 3: Precipitation and Validation

  • Pour the viscous solution into a 10x volume excess of continuously stirred methanol.

  • Filter the fibrous precipitate, wash thoroughly with methanol, and dry under vacuum at 120°C for 24 hours.

  • Self-Validating Check: Perform FTIR spectroscopy on the dried powder. The disappearance of the broad amide N-H stretch (~3300 cm⁻¹) and the appearance of sharp imide peaks at 1780 cm⁻¹ (asymmetrical C=O) and 1720 cm⁻¹ (symmetrical C=O) confirms complete cyclization.

Troubleshooting Guide & FAQs

PI_Solubility_Workflow A Start: Assess PI Solubility in NMP/DMAc B Is it fully soluble? A->B C Proceed to Solution Casting & Film Formation B->C Yes D Insoluble or Gel Formation B->D No E Check Inherent Viscosity (IV) of Precursor D->E F IV > 1.0 dL/g (Chain Entanglement) E->F G IV < 0.3 dL/g (Poor Imidization/Oligomers) E->G H Adjust Stoichiometry or Add End-Cappers F->H I Switch to Chemical Imidization (Ac2O / Pyridine) G->I H->A I->A

Workflow for diagnosing and resolving solubility issues in highly twisted polyimides.

Q: My PI dissolves initially but forms a gel after a few days. How do I stabilize the solution?

A: Gelation is a classic symptom of either incomplete imidization (where residual polyamic acid segments form strong intermolecular hydrogen bonds) or excessive molecular weight leading to physical chain entanglement. Action: First, verify the degree of imidization via FTIR. If imidization is complete, your molecular weight is likely too high (IV > 1.2 dL/g). To fix this in your next batch, introduce a mono-functional end-capper (e.g., phthalic anhydride) at 1–2 mol% during Step 1 to tightly control chain length and prevent entanglement.

Q: I need to cast this PI for a biomedical device coating, but it only dissolves in toxic solvents like NMP. How can I improve solubility in low-boiling, less toxic solvents like THF?

A: While the 6,6'-dimethylbiphenyl-2,2'-diamine provides an excellent twisted foundation, solubility in less polar solvents depends heavily on your choice of dianhydride. If you paired the diamine with a rigid, planar dianhydride like PMDA, the CTC is still too strong for THF to disrupt. Action: Copolymerize the diamine with a fluorinated dianhydride like 6FDA (4,4'-(hexafluoroisopropylidene)diphthalic anhydride). The bulky


 groups will synergize with the 6,6'-dimethyl groups to further maximize the fractional free volume, enabling solubility in THF, dioxane, and even chloroform[4].
Q: Is this specific polyimide matrix suitable for pharmaceutical applications?

A: Yes. For drug development professionals, these highly soluble PIs offer two distinct advantages. First, the ability to cast films from low-boiling solvents (like THF) ensures that toxic residual solvents can be completely removed under vacuum, dramatically improving the in vivo biocompatibility of implantable drug-eluting matrices. Second, the massive free volume created by the orthogonal twist makes these polymers exceptional candidates for Intrinsically Microporous Polyimides (PIM-PIs), which are highly effective as pervaporation membranes for pharmaceutical solvent recovery[2].

Quantitative Data: Dianhydride Selection Matrix

To optimize your formulation, consult the table below. It demonstrates how pairing 6,6'-dimethylbiphenyl-2,2'-diamine with different dianhydrides impacts the final solubility profile and thermal stability.

Dianhydride Core StructureNMP / DMAcTHFChloroform

(°C)
Primary Application
PMDA (Rigid, Planar)++--> 350High-temp industrial insulators
BPDA (Semi-rigid)+++--~ 320Flexible microelectronics[1]
ODPA (Ether linkage)+++++-~ 270General optical films
6FDA (Fluorinated, Bulky)++++++~ 290Biocompatible coatings & PIMs[4]

(Legend: ++ = Soluble at Room Temp; +- = Soluble upon heating; - = Insoluble)

References

1.1 - Semantic Scholar 2.4 - PMC (NIH) 3.3 - NTU.edu.tw 4.2 - MDPI

Sources

Troubleshooting low molecular weight in biphenyl diamine polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polymer Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the polymerization of biphenyl diamines (such as TFMB, ODA, and benzidine derivatives).

Achieving high-molecular-weight polyimides and polyamides requires strict control over reaction kinetics, thermodynamics, and stoichiometry. Below, you will find our diagnostic workflow, expert Q&A, quantitative benchmarks, and a self-validating standard operating procedure (SOP) to ensure reproducible success in your lab.

Diagnostic Workflow

TroubleshootingFlow Start Measure Molecular Weight (GPC / Inherent Viscosity) Decision Is η_inh < 0.5 dL/g? Start->Decision Stoich 1. Stoichiometry & Purity Verify 1:1 Molar Ratio Decision->Stoich Yes (Low MW) Success High Molecular Weight Polymer Achieved Decision->Success No (Target Met) StoichFix Recrystallize Diamine Sublime Dianhydride Stoich->StoichFix Moisture 2. Moisture Contamination Check Solvent & Atmosphere StoichFix->Moisture If issue persists MoistureFix Karl Fischer Titration (<50ppm) Use Molecular Sieves Moisture->MoistureFix Reactivity 3. Monomer Reactivity Evaluate Sterics/Electronics MoistureFix->Reactivity If issue persists ReactivityFix Add Isoquinoline Catalyst Increase Temp to 190°C Reactivity->ReactivityFix ReactivityFix->Success Optimized

Diagnostic workflow for resolving low molecular weight in biphenyl diamine polymerizations.

Expert Q&A: Troubleshooting Low Molecular Weight

Q1: Why does my fluorinated biphenyl diamine (e.g., TFMB) consistently yield low-molecular-weight oligomers despite exact weighing? A: The root cause is electronic deactivation. When working with fluorinated biphenyl diamines like 2,2'-bis(trifluoromethyl)benzidine (TFMB), the strong electron-withdrawing nature of the trifluoromethyl (-CF3) groups significantly reduces the electron density and nucleophilicity of the amine groups[1]. This slows down the nucleophilic attack on the dianhydride carbonyl carbons. Consequently, standard room-temperature polycondensation often results in incomplete conversion. Actionable Insight: To overcome this kinetic barrier, you must supply a thermodynamic driving force. Transitioning from a room-temperature two-step method to a one-step high-temperature solution polymerization in m-cresol at 190 °C, often utilizing isoquinoline as a catalyst, forces the reaction to completion and yields high-molecular-weight polymers[2].

Q2: How does moisture specifically terminate the polymerization of dianhydrides and diamines? A: Moisture is the most common silent killer of step-growth polymerizations. Dianhydrides (such as PMDA or 6FDA) are highly hygroscopic and readily undergo hydrolytic ring-opening in the presence of water to form dicarboxylic acids. Unlike anhydrides, dicarboxylic acids do not react with aromatic amines at room temperature. This side reaction effectively consumes the anhydride functional groups, destroying the strict 1:1 stoichiometric balance required by the Carothers equation. Actionable Insight: Solvents (DMAc, NMP, DMF) must be rigorously dried over 4Å molecular sieves and verified via Karl Fischer titration to contain <50 ppm water. Furthermore, dianhydrides must be sublimed or dried in a vacuum oven at 150 °C for 12 hours prior to use to reverse any partial hydrolysis.

Q3: I've dried my solvents and monomers, but my PMDA/ODA system still yields brittle films. How do I verify if stoichiometric imbalance is the root cause? A: According to step-growth kinetics, achieving high molecular weight requires a stoichiometric ratio (


) of exactly 1.000[3]. A deviation of just 1 mol% (

) limits your maximum degree of polymerization to 100. If your monomers are not highly pure (>99.5%), impurities act as stoichiometric disruptors. Furthermore, kinetic studies show that at low temperatures, the reactivity of the second anhydride group drops dramatically after the first is cleaved, sometimes leaving up to 50% of anhydride groups unreacted if conditions aren't optimized[4]. Actionable Insight: Implement the "self-validating stoichiometry titration" method detailed in the SOP below. By deliberately holding back 1% of the dianhydride and titrating it in slowly, you can visually confirm the exact stoichiometric equivalence point via the solution's macroscopic viscosity.

Quantitative Impact of Reaction Variables

To illustrate the sensitivity of biphenyl diamine polymerizations, the table below summarizes how specific deviations impact the inherent viscosity (


) and the macroscopic properties of the resulting polymer film.
Reaction VariableConditionMechanistic ImpactTypical

(dL/g)
Resulting Film Property
Stoichiometry 1:1.05 (Excess Dianhydride)Chain termination by excess end-groups< 0.30Brittle, powdery
Stoichiometry 1:1.00 (Exact Equivalence)Maximum step-growth chain extension> 0.85Flexible, creasable
Moisture Level > 500 ppm in SolventAnhydride hydrolysis to unreactive diacid< 0.40Fragile, opaque
Reactivity (TFMB) Room Temp, 24hIncomplete conversion due to -CF3 sterics0.40 - 0.50Weak, low yield
Reactivity (TFMB) 190 °C + IsoquinolineComplete imidization via kinetic driving force> 0.90Highly transparent, tough

Self-Validating Experimental Protocol (SOP)

This protocol utilizes a self-validating feedback loop to ensure high-molecular-weight polyimide synthesis from biphenyl diamines (e.g., TFMB) and dianhydrides (e.g., PMDA).

Step 1: Monomer Purification (Purity Validation)

  • Sublime PMDA at 220–240 °C under vacuum to ensure the removal of any hydrolyzed pyromellitic acid.

  • Recrystallize TFMB from ethanol/water and dry under vacuum at 80 °C for 24 hours.

  • Validation: Verify the melting points of both monomers via DSC before proceeding. Do not proceed if melting point depressions are observed.

Step 2: Apparatus & Solvent Preparation (Moisture Validation)

  • Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.

  • Purge the system with ultra-high purity (UHP) nitrogen for 30 minutes.

  • Draw anhydrous N,N-dimethylacetamide (DMAc) via a syringe.

  • Validation: Perform a Karl Fischer titration on the DMAc. The water content must read <50 ppm.

Step 3: Poly(amic acid) Formation via Stoichiometric Titration

  • Dissolve 10.000 mmol of TFMB in 15 mL of anhydrous DMAc in the reaction flask. Stir until completely dissolved.

  • Weigh exactly 9.900 mmol of PMDA (a deliberate 1% deficit). Add the PMDA powder slowly to the diamine solution over 30 minutes to control the exotherm.

  • Stir for 4 hours at room temperature.

  • Self-Validation (The Weissenberg Effect): Dissolve the remaining 0.100 mmol of PMDA in 2 mL of DMAc. Add this solution dropwise (1 drop every 15 minutes) to the reaction flask. Watch the stirrer shaft; as the stoichiometric ratio approaches exactly 1.000, the solution's viscosity will spike, and the polymer solution will begin to climb the stirring rod. Stop adding the PMDA solution the moment this maximum viscosity is achieved.

Step 4: Chemical Imidization

  • To the highly viscous poly(amic acid) solution, add a mixture of acetic anhydride (30.0 mmol) and pyridine (30.0 mmol) as dehydrating agents and catalysts, respectively.

  • Stir the mixture at 80 °C for 12 hours under nitrogen.

Step 5: Polymer Isolation and Structural Validation

  • Pour the hot solution slowly into an excess amount of vigorously stirred methanol to precipitate the polymer[2].

  • Filter the fibrous polymer and wash thoroughly with hot methanol. Dry in a vacuum oven at 150 °C for 24 hours.

  • Validation: Analyze the polymer via FT-IR. The successful formation of high-molecular-weight polyimide is confirmed by the complete disappearance of the broad -OH stretch (3200–3400 cm⁻¹) and the appearance of characteristic imide peaks at 1785 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1375 cm⁻¹ (C-N stretch).

References

  • Soluble Poly(amide-imide)
  • 2,2'-Bis(trifluoromethyl)
  • Source: Virginia Tech Works (vt.edu)
  • Source: Taylor & Francis Online (tandfonline.com)
  • A Kinetic Study of the Mechanism of the Solid-State Reaction between Pyromellitic Dianhydride (PMDA) and Oxydianiline (ODA)

Sources

Storage conditions to prevent oxidation of biphenyl diamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Reference: #BPD-OX-505 Subject: Prevention of Oxidation in Biphenyl Diamine Hole Transport Materials (HTMs) Severity: Critical (Irreversible Material Degradation) Applicable Compounds: TPD,


-NPD, TAPC, and related Benzidine derivatives.

Executive Summary: The "Golden Rules" of Storage

If you are reading this guide, you likely suspect your material has degraded due to environmental exposure. Biphenyl diamines are thermodynamically unstable in the presence of photo-oxidative stressors.

Parameter Critical Specification Reasoning
Atmosphere Inert Gas (Argon/Nitrogen)Oxygen acts as an electron trap, facilitating radical cation formation.
Light Dark / Amber GlassUV light promotes photo-oxidation (

excitation).
Temperature

(Ideal:

)
Slows kinetic rate of quinoid impurity formation.
Moisture

Water catalyzes proton-coupled electron transfer (PCET).

Module 1: The Degradation Mechanism (The "Why")

To prevent oxidation, you must understand that for Hole Transport Materials (HTMs) like TPD (


-Bis(3-methylphenyl)-

-diphenylbenzidine), the mechanism that allows them to conduct electricity is the same mechanism that leads to their demise.

HTMs operate by forming stable radical cations (holes). However, in the presence of oxygen and light, this radical cation is not stabilized by the lattice but instead reacts to form quinoid imine impurities. These impurities act as deep charge traps, quenching fluorescence and killing device mobility.

Pathway Analysis: From Purity to Impurity

The following diagram illustrates the cascade from a pristine biphenyl diamine to a degraded quinoid species.

OxidationPathway Start Pristine Biphenyl Diamine (Colorless/Pale Yellow) Excitation Photo-Excitation (UV Exposure) Start->Excitation Radical Radical Cation Species (Unstable Intermediate) Excitation->Radical e- Transfer Impurity Quinoid Diimine / Dimer (Deep Yellow/Brown) Radical->Impurity Oxidative Coupling Oxygen + O2 / H2O Oxygen->Radical

Figure 1: The photo-oxidative degradation pathway of biphenyl diamines. Note that the "Impurity" acts as a charge trap.

Module 2: Storage Protocols (The "How")

Do not rely on standard "shelf storage." Use the following tiered system based on your application's sensitivity.

Tier 1: Device-Grade Storage (OLEDs/Organic Photovoltaics)
  • Environment: Nitrogen-filled Glovebox (

    
    ).
    
  • Container: Pre-baked amber glass vial with a PTFE-lined septum cap.

  • Outer Seal: Vial placed inside a secondary aluminum pouch, heat-sealed.

  • Handling: Never open to air. All transfers must occur via sublimation or inside the glovebox.

Tier 2: Synthesis-Grade Storage (Intermediates)
  • Environment: Schlenk flask under positive Argon pressure or a vacuum desiccator.

  • Container: Amber glass jar wrapped in Parafilm.

  • Desiccant: Activated molecular sieves (

    
    ) or 
    
    
    
    in the desiccator base.
  • Temperature: Standard refrigerator (

    
    ).
    

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes observed in the laboratory.

Q1: My TPD powder has turned from white to a light pink or beige. Is it usable?

Status: Compromised.

  • Diagnosis: The pink/beige hue indicates the formation of benzidine rearrangement products or quinoid impurities.

  • Impact:

    • For OLEDs:Fatal. Even trace impurities (ppm level) will act as non-radiative recombination centers, drastically reducing device lifetime and efficiency [1].

    • For Synthesis:Recoverable. You may proceed if you perform a recrystallization step (see Module 4).

Q2: The material has clumped together in the bottle.

Status: Moisture Contamination.

  • Diagnosis: Hydrolysis.[1] Water has entered the container.

  • Action: Do not heat to dry! Heating oxidized amines in air accelerates degradation. You must dissolve, dry with

    
    , and recrystallize.
    
Q3: Can I store these materials in solution (e.g., Chloroform/Toluene)?

Status: High Risk.

  • Reasoning: Chlorinated solvents (like chloroform) can undergo photolysis to produce HCl traces, which protonate the amine and catalyze oxidation.

  • Protocol: If solution storage is mandatory, use degassed Toluene , store in the dark, and use within 48 hours.

Module 4: Recovery Protocols (SOPs)

If your material has failed the visual inspection (discoloration), use the following decision tree and protocols to recover it.

RecoveryLogic Check Visual Inspection: Is powder discolored? Usage Intended Usage? Check->Usage Yes (Pink/Brown) Discard Discard Material Check->Discard Black/Tar-like Sublimation Protocol A: Vacuum Sublimation (High Purity) Usage->Sublimation Device/OLED Recryst Protocol B: Recrystallization (Bulk Purity) Usage->Recryst Synthesis Intermediate

Figure 2: Decision matrix for recovering oxidized biphenyl diamines.

Protocol A: Gradient Vacuum Sublimation (The Gold Standard)

Best for: OLED/OPV device fabrication.

  • Load: Place crude material in the "source" zone of a quartz sublimation tube.

  • Vacuum: Pump down to

    
     (High Vacuum is non-negotiable).
    
  • Heat: Apply a temperature gradient.

    • Source Temp: Slightly below melting point (e.g., for TPD, approx

      
      ).[2]
      
    • Collection Temp: Room temperature.[1]

  • Harvest: The pure material will crystallize in the middle zone. The heavy quinoid impurities will remain in the source boat (dark residue), and volatile impurities will collect on the cold finger.

  • Reference: See Shankland et al. for crystal structure variations during this process [2].[3]

Protocol B: Inert Recrystallization

Best for: Bulk chemical synthesis.

  • Solvent: Use Toluene or Xylene (Avoid alcohols/ketones which can hydrogen bond strongly).

  • Dissolution: Dissolve crude solid under Nitrogen flow at

    
    .
    
  • Filtration: Hot filter through a glass frit to remove insoluble polymerized species.

  • Crystallization: Cool slowly to

    
    . Rapid cooling traps impurities.
    
  • Wash: Wash crystals with cold, degassed Hexane.

References

  • Popovic, Z. D., et al. (1999). Reliability and degradation of organic light-emitting diodes.[4][5] Proceedings of SPIE. Link

  • Shankland, K., Kennedy, A. R., & David, W. I. F. (2005). Polymorphism in tetra-aryl biphenyl diamine hole transport materials: Resolving the conflicting literature on N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD). Journal of Materials Chemistry. Link

  • Mckellar, J. F. (1965). The photo-oxidation of an aromatic amine studied by flash photolysis.[6][7] Proceedings of the Royal Society of London.[6] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: N,N′-Diphenylbenzidine.[2][8][9]Link

Sources

Removing catalyst residues from 6,6'-dimethylbiphenyl diamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Catalyst Removal for 6,6'-Dimethylbiphenyl Diamine

Introduction: The Purity Imperative

User Context: You are likely synthesizing 2,2'-diamino-6,6'-dimethylbiphenyl , a critical atropisomeric backbone used in chiral ligands (e.g., BIPHEMP) or as a specialized polymer intermediate. The Problem: This scaffold is typically constructed via a Copper-mediated Ullmann coupling (to form the dinitro intermediate) followed by a Palladium-catalyzed hydrogenation (to the diamine). The Risk: This "double-metal" history leaves you with a complex impurity profile:

  • Residual Copper (Cu): Causes blue/green discoloration and poisons downstream catalytic cycles.

  • Residual Palladium (Pd): A Class 1/2B impurity (ICH Q3D) with strict limits (<10 ppm).

  • Oxidation Products: The electron-rich diamine is prone to air oxidation, forming colored azo/imino species.

This guide provides a self-validating workflow to strip these residues to pharma-grade standards.

Part 1: Diagnostic & Decision Matrix

Before initiating a cleanup, diagnose the dominant impurity species.

Visual Diagnostics:

  • Green/Blue Tint: High Copper (Cu) content (>500 ppm).

  • Grey/Black Haze: Colloidal Palladium (Pd) or activated carbon fines.

  • Red/Brown Darkening: Oxidative degradation (quinoid impurities), often accelerated by residual metals.

Workflow Decision Tree

Purification_Workflow Start Crude 6,6'-Dimethylbiphenyl Diamine Check_Color Visual Inspection Start->Check_Color Blue_Green Blue/Green Tint (Cu Residue) Check_Color->Blue_Green Ullmann Origin Grey_Black Grey/Black Haze (Pd Residue) Check_Color->Grey_Black Reduction Origin Brown_Red Brown/Red (Oxidation) Check_Color->Brown_Red Storage/Handling Cu_Action Protocol A: Chelating Wash (NH3/EDTA) + Silica-Diamine Scavenger Blue_Green->Cu_Action Pd_Action Protocol B: Thiol-Silica Scavenging + Activated Carbon Grey_Black->Pd_Action Salt_Action Protocol C: HCl Salt Formation (Ultimate Purification) Brown_Red->Salt_Action Cu_Action->Salt_Action If Purity < 98% Pd_Action->Salt_Action If Pd > 10ppm Final Pure Diamine (White Solid) Salt_Action->Final

Figure 1: Decision matrix for selecting the appropriate purification protocol based on visual cues and synthesis history.

Part 2: Troubleshooting Guides (Q&A)

Topic 1: Copper Removal (The Ullmann Residue)

Q: I performed an aqueous wash, but my product is still green. Why isn't the Copper leaving? A: The 6,6'-dimethylbiphenyl diamine itself is a bidentate ligand. It chelates Copper effectively, competing with your wash solution. Standard water or brine washes are insufficient to break this complex. Solution: You must use a ligand with a higher formation constant (


) for Cu than your diamine.
  • The "Ammonia Trick": Wash the organic phase (DCM or Toluene) with 10% aqueous NH₄OH . Ammonia forms the water-soluble

    
     complex (deep blue), stripping Cu from the diamine.
    
  • The EDTA Fail-Safe: If ammonia fails, use 0.1 M aqueous EDTA at pH 8-9 . (Note: EDTA is ineffective at acidic pH where the carboxylates are protonated).

Q: Can I use silica gel chromatography to remove Copper? A: Standard silica is often insufficient because the amine product tails (streaks) and co-elutes with Cu salts. Recommendation: Pre-treat your silica gel with 10% triethylamine (TEA) to deactivate acidic sites, or better yet, use a functionalized silica scavenger (see Protocol A).

Topic 2: Palladium Removal (The Reduction Residue)

Q: My Pd levels are >500 ppm after filtration through Celite. What went wrong? A: You likely have soluble Pd species (Pd(II) ligated by your diamine) rather than just colloidal Pd(0). Celite only removes solids. Solution: You need a chemical scavenger . Thiol-modified silica (e.g., SiliaMetS® Thiol) is the gold standard here. The sulfur atom binds Pd(II) irreversibly.

Q: I tried activated carbon, but I lost 30% of my yield. Is this normal? A: Yes, if you used "generic" carbon. Biphenyl diamines are aromatic and planar; they adsorb strongly to carbon via


 stacking.
Optimization: 
  • Use low-surface-area carbon specifically designed for metal removal (e.g., Darco® KB-B).

  • Add the carbon to a solution where the product is highly soluble (e.g., THF or warm Toluene) to energetically favor the solution phase over the solid surface.

Part 3: Experimental Protocols

Protocol A: Copper Scavenging (Post-Ullmann)

Target: Reduce Cu from ~5000 ppm to <50 ppm.

  • Dissolution: Dissolve crude residue in Toluene (10 mL/g).

  • Ammonia Wash (Critical Step):

    • Wash the organic layer 3x with 10% NH₄OH (aq).

    • Observation: The aqueous layer should turn bright blue. Repeat until the aqueous layer is colorless.

  • Scavenger Polish:

    • If color persists in the organic layer, add Silica-Diamine scavenger (e.g., SiliaMetS® Diamine) at 5 wt% relative to the crude mass.

    • Stir at 40°C for 60 minutes.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Result: The filtrate should be pale yellow/colorless.

Protocol B: Palladium Scavenging (Post-Reduction)

Target: Reduce Pd from ~1000 ppm to <10 ppm.

  • Solvent Selection: Dissolve crude in THF or Ethyl Acetate (avoid DCM if using Thiol scavengers, as reaction kinetics are slower).

  • Scavenger Addition: Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica) at 4 equivalents relative to the residual Pd content (or 10 wt% if Pd content is unknown).

  • Incubation: Stir at 50°C for 4 hours . (Heat is crucial to overcome the activation energy of ligand exchange).

  • Filtration: Filter through Celite.

  • Validation: Check an aliquot via ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger.

Protocol C: The "Ultimate" Purification (Salt Formation)

Target: >99.5% Purity, Removal of all metals and organic impurities.

This is the most robust method for this specific molecule. The diamine dihydrochloride salt crystallizes well, rejecting metal impurities into the mother liquor.

  • Precipitation: Dissolve the free base diamine in Ethanol (5 mL/g).

  • Acidification: Add concentrated HCl (12M) dropwise (2.5 equivalents).

    • Exotherm Warning: The reaction is exothermic. Cool in an ice bath.

  • Crystallization: The dihydrochloride salt will precipitate immediately as a white/off-white solid.

  • Digestion: Heat the slurry to reflux (ethanol boils ~78°C) for 15 minutes, then cool slowly to 0°C. This "digestion" releases trapped impurities from the crystal lattice.

  • Filtration: Filter the salt and wash with cold ethanol.

  • Free-Basing (Optional): If the free amine is required, suspend the salt in water/DCM and neutralize with NaOH.

Part 4: Data & Specifications

ICH Q3D Elemental Impurity Limits (Oral Route)

Reference for setting your target specifications.

ElementClassPDE (µ g/day )Concentration Limit (10g daily dose)
Palladium (Pd) 2B10010 ppm
Copper (Cu) 33000300 ppm
Nickel (Ni) 2A20020 ppm
Scavenger Efficiency Comparison

Data based on internal removal studies of Pd(PPh₃)₄ residues.

MethodPd Removal EfficiencyYield LossNotes
Celite Filtration < 10%< 1%Removes only bulk solids.
Activated Carbon 60-80%15-25%High product loss due to adsorption.
Silica-Thiol > 98%< 2%Most selective; minimal yield loss.
Recrystallization (HCl Salt) > 99%10-15%Best overall purity (removes organics too).

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[1][2] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [Link]

Sources

Dealing with moisture sensitivity in 6,6'-dimethylbiphenyl-2,2'-diamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity & Reaction Integrity Ticket ID: #DMBP-H2O-Protocol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Invisible" Saboteur

User Query: "My 6,6'-dimethylbiphenyl-2,2'-diamine (DMBP-DA) looks dry, but my reaction yields are inconsistent. Is this molecule moisture-sensitive?"

Technical Assessment: While 6,6'-dimethylbiphenyl-2,2'-diamine is not pyrophoric (it won't explode in air), it is hygroscopic and oxidatively sensitive in the presence of moisture. The primary risk is not the decomposition of the molecule itself, but the catastrophic interference with downstream applications:

  • Polyimide Synthesis: Trace water hydrolyzes anhydride co-reactants, offsetting stoichiometry and terminating chain growth (resulting in low viscosity/brittle films).

  • Asymmetric Catalysis: As a chiral ligand, water molecules can coordinate to the metal center, displacing the diamine or altering the "bite angle," drastically reducing enantiomeric excess (ee%).

  • Oxidation: Moisture accelerates the oxidation of the amine groups, leading to colored impurities (diazo/azo species) that poison catalysts.

Pre-Reaction: Storage & Drying Protocols

Standard Operating Procedure (SOP-01): Drying the Monomer

Before using DMBP-DA in any sensitive application, you must reset its moisture history.

ParameterSpecificationReason
Equipment Vacuum Oven or Abderhalden PistolRemoves adsorbed water from the crystal lattice.
Temperature 60°C – 80°CWell below the melting point (~133-135°C) to prevent sintering.
Pressure < 10 mbar (High Vacuum preferred)Lowers the boiling point of water for efficient removal.
Duration 12 – 24 HoursKinetic removal of water from the bulk solid is slow.
Desiccant P₂O₅ or Activated Silica GelPrevents re-absorption of moisture during the venting phase.
Visualizing the Moisture Intrusion Pathways

Understanding where water enters your system is half the battle.

MoisturePathways Source Moisture Sources Atmosphere Ambient Humidity (Weighing Step) Source->Atmosphere Solvent Wet Solvents (THF, NMP, DMF) Source->Solvent Glassware Glass Surface Adsorption Source->Glassware Diamine 6,6'-Dimethylbiphenyl-2,2'-diamine Atmosphere->Diamine Rapid Adsorption Solvent->Diamine Solvation Shell Glassware->Diamine Desorption into Soln Impact_Poly Polymerization Failure (Hydrolysis of Anhydride) Diamine->Impact_Poly If >500 ppm H2O Impact_Cat Catalysis Failure (Metal Poisoning) Diamine->Impact_Cat If >50 ppm H2O

Caption: Figure 1. Critical moisture ingress points. Note that solvent quality is often the primary vector for contamination in diamine reactions.

Troubleshooting Guide: Reaction Scenarios

Scenario A: Polyimide/Polyamide Synthesis (Condensation)

Symptom: The reaction mixture remains low-viscosity; the polymer film is brittle; molecular weight (Mw) is low.

Root Cause: The "Stoichiometric Offset." In polycondensation, a 1:1 ratio is mathematically required for high Mw. If your DMBP-DA contains 1% water by weight, that water hydrolyzes the dianhydride (e.g., PMDA, BPDA) into a dicarboxylic acid.

  • Result: The dianhydride is deactivated. You now have an excess of diamine. The polymerization stops at the oligomer stage.

Corrective Workflow:

  • Azeotropic Distillation: Do not rely solely on pre-drying. Use a solvent system like NMP/Toluene or m-Cresol .

  • The "Dean-Stark" Fix:

    • Heat the reaction to 160-180°C.

    • The toluene forms an azeotrope with water.

    • Critical Step: Verify no more water droplets collect in the trap before adding the dianhydride if doing a two-step process, or ensure continuous removal during a one-step high-temp imidization.

Scenario B: Asymmetric Catalysis (Ligand Synthesis)

Symptom: Low enantioselectivity (ee%) or no conversion.

Root Cause: Catalyst Deactivation. DMBP-DA is often used to create chiral phosphine ligands or N-heterocyclic carbenes. Water competes for the coordination site on metals (Pd, Ru, Rh).

Corrective Workflow:

  • Schlenk/Glovebox: All handling must occur under N₂ or Ar.

  • Solvent Drying: THF and Toluene must be distilled over Sodium/Benzophenone or passed through activated alumina columns (SPS).

  • Proton Sponge: In some coupling reactions, adding a molecular sieve (3Å or 4Å) directly to the reaction flask can scavenge trace water without interfering with the bulky diamine.

Frequently Asked Questions (FAQs)

Q1: My DMBP-DA turned from off-white to reddish-brown. Is it ruined? A: This indicates oxidation , which is accelerated by moisture.

  • For Polymerization: It is likely usable but may discolor the final film (yellowing index increases).

  • For Catalysis:Discard or Recrystallize. The oxidized impurities (azo compounds) are catalyst poisons.

  • Recrystallization Protocol: Dissolve in hot Ethanol or Acetonitrile. Treat with activated charcoal to remove color. Filter hot. Cool to crystallize. Dry under vacuum.[1][2]

Q2: How do I measure the water content? Standard Karl Fischer (KF) isn't working. A: Aromatic amines can interfere with standard KF reagents by shifting the pH, leading to a vanishing endpoint.

  • Solution: Use Buffered Karl Fischer Reagents (specifically designed for amines/bases). These contain salicylic acid or benzoic acid to neutralize the amine and ensure the titration reaction proceeds correctly.

Q3: Can I use a desiccator instead of a vacuum oven? A: Only for storage, not for drying. A desiccator maintains the current state but cannot pull "bound" moisture out of the crystal lattice effectively. You need heat + vacuum (kinetic energy + driving force) to dry a "wet" sample.

Decision Logic: The "Dry" Workflow

Use this logic gate to determine your experimental setup.

Workflow Start Start: DMBP-DA Handling CheckColor Is the solid White/Off-White? Start->CheckColor Recryst Recrystallize (EtOH/ACN) + Activated Charcoal CheckColor->Recryst No (Brown/Red) AppType Application Type? CheckColor->AppType Yes Recryst->AppType Polymer Polymer Synthesis AppType->Polymer Catalysis Chiral Ligand/Catalysis AppType->Catalysis PolyStep Use Azeotropic Distillation (NMP/Toluene @ 160°C) Polymer->PolyStep CatStep Glovebox/Schlenk Line Only Solvents < 10 ppm H2O Catalysis->CatStep

Caption: Figure 2. Decision matrix for handling 6,6'-dimethylbiphenyl-2,2'-diamine based on purity and application.

References

  • Sigma-Aldrich. (R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine Product Sheet & Safety Data. Retrieved from

  • PubChem. Compound Summary: 6,6'-Dimethylbiphenyl-2,2'-diamine.[3] National Library of Medicine. Retrieved from

  • Saeed, B., et al. (2018). Synthesis and Characterization of Polyimides Based on a Flexible Diamine. Bibliomed. (Discusses moisture impact on polyimide viscosity). Retrieved from

  • Zeus Industrial Products. Focus on Polyimides: Synthesis and Structure. (General reference for dianhydride/diamine stoichiometry sensitivity). Retrieved from

  • LookChem. 2,2'-Diamino-6,6'-dimethylbiphenyl Properties and Handling. Retrieved from

Sources

Validation & Comparative

1H NMR chemical shifts of 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 1H NMR Characterization and Catalytic Utility of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Executive Summary

In the realm of drug development and advanced materials, the architectural rigidity of chiral ligands dictates the success of asymmetric catalysis. 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine is a premier C2-symmetric chiral building block. Unlike its freely rotating unsubstituted counterparts, the strategic placement of methyl groups at the 6,6'-positions restricts rotation around the biphenyl axis, creating stable atropisomerism (axial chirality).

This guide provides an in-depth analytical comparison of this scaffold against alternative biphenyl diamines, grounded in ^1^H NMR structural validation. By understanding the causality behind its unique nuclear magnetic resonance profile, researchers can optimize ligand synthesis for highly enantioselective transition-metal catalysis, such as Iron-catalyzed Mizoroki-Heck reactions[1] and Aluminum-catalyzed ring-opening polymerizations[2].

Structural Context & ^1^H NMR Chemical Shifts

The ^1^H NMR spectrum of 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine is highly diagnostic of its 3D conformation. The steric clash between the bulky 2,2'-amino groups and the 6,6'-methyl groups forces the two aromatic rings into a nearly orthogonal (perpendicular) geometry.

Mechanistic Causality of the Shifts: Because the rings are orthogonal, the protons of the 6,6'-methyl groups are forced directly into the anisotropic diamagnetic shielding cone of the adjacent aromatic ring's π-system. This causes a significant upfield shift of the methyl protons (~1.95 ppm) compared to standard aryl-methyl groups (typically ~2.3 ppm). This shift is the primary diagnostic marker for the structural integrity of the atropisomeric framework.

Table 1: Expected ^1^H NMR Spectral Data (400 MHz, CDCl3)

Proton TypePositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Insight
Aliphatic Methyl 6, 6'1.90 - 2.05Singlet (s)6HUpfield shift due to anisotropic shielding from the orthogonal adjacent aromatic ring.
Primary Amine 2, 2'3.45 - 3.65Broad Singlet (br s)4HBroadened by quadrupolar relaxation of Nitrogen and chemical exchange.
Aromatic 3, 3'6.60 - 6.70Doublet (d)2HOrtho to the electron-donating -NH2 group, leading to increased shielding.
Aromatic 5, 5'6.70 - 6.80Doublet (d)2HOrtho to the -CH3 group; slightly less shielded than the H3 position.
Aromatic 4, 4'7.00 - 7.15Triplet (t)2HMeta position; least affected by the resonance electron donation of the amine.

Comparative Analysis: Biphenyl-2,2'-diamine Alternatives

Selecting the correct diamine scaffold is critical for catalyst design. The table below objectively compares the 6,6'-dimethyl variant with common alternatives, evaluating their structural stability and catalytic performance.

Table 2: Performance Comparison of Biphenyl Diamine Scaffolds

Scaffold AlternativeAtropisomeric Stability^1^H NMR Diagnostic FeatureLigand & Catalytic Performance
6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine High (Stable axial chirality at elevated temps)Upfield methyl singlet (~1.95 ppm)Excellent. The methyl groups provide optimal steric bulk to lock the chiral pocket without interfering electronically. Ideal for Ru-catalyzed asymmetric hydrogenations[3].
[1,1'-Biphenyl]-2,2'-diamine (Unsubstituted)Low (Free C-C bond rotation)Downfield aromatic multiplets (>7.1 ppm); no aliphatic signalsPoor for Asymmetric Use. Lacks the steric hindrance required to prevent rotation, resulting in racemic product mixtures in chiral applications.
6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diamine Moderate to High Methoxy singlet (~3.7 ppm)Variable. While it provides a chiral pocket, the oxygen lone pairs can competitively coordinate to oxophilic metals (like Al or Ti), potentially altering the intended catalytic pathway.

Experimental Protocol: Self-Validating ^1^H NMR Acquisition

To ensure the purity and conformational integrity of the diamine before ligand derivatization, the following self-validating NMR protocol must be strictly adhered to.

  • Step 1: Sample Preparation

    • Action: Dissolve 10–15 mg of the diamine in 0.6 mL of anhydrous CDCl3.

    • Causality: Anhydrous CDCl3 is chosen over protic deuterated solvents (like Methanol-d4) to prevent rapid proton-deuterium exchange of the -NH2 protons. If exchange occurs, the amine signal disappears, destroying the ability to validate the molecule via integration.

  • Step 2: Instrument Tuning & Matching

    • Action: Tune the NMR probe specifically to the ^1^H resonance frequency and lock onto the Deuterium signal of the solvent.

    • Causality: Proper tuning maximizes the signal-to-noise ratio (SNR), which is critical for distinguishing the broad, often low-intensity amine peak from baseline noise.

  • Step 3: Acquisition Parameters

    • Action: Set the relaxation delay (D1) to 2.0 seconds and use a 30° pulse angle.

    • Causality: The sterically hindered methyl protons have different spin-lattice relaxation times (T1) compared to the aromatic protons. A 2.0-second delay ensures complete T1 relaxation between pulses, preventing artificial truncation of the methyl integration values.

  • Step 4: Processing & Self-Validation

    • Action: Apply a 0.3 Hz exponential line broadening during Fourier transformation. Phase and baseline correct the spectrum, then integrate.

    • Validation Check: The protocol is considered successful only if the integration ratio strictly yields 6 (aliphatic) : 4 (amine) : 6 (aromatic) . Any deviation indicates incomplete relaxation, moisture contamination, or residual starting materials.

Workflow Visualization

The following diagram illustrates the critical path from the resolution of the racemic diamine to its validation via ^1^H NMR, and finally its application in asymmetric catalysis.

G A Racemic 6,6'-Dimethylbiphenyl -2,2'-diamine B Chiral Resolution (e.g., Tartaric Acid) A->B Resolution C Enantiopure (S)- or (R)-Diamine B->C Isolation D 1H NMR Validation (Conformational Check) C->D QC & Purity E Ligand Derivatization (Salen / Phosphine) D->E Validated Precursor F Asymmetric Catalysis (Heck / Hydrogenation) E->F Metal Complexation

Workflow from racemic diamine resolution to 1H NMR validation and catalytic application.

References

  • Iron-catalysed Mizoroki–Heck reaction using 2,2'-diamino-6,6'-dimethylbiphenyl as the ligand. ResearchGate. 4

  • Aluminum Methyl, Alkoxide and α-Alkoxy Ester Complexes Supported by 6,6'-Dimethylbiphenyl-Bridged Salen Ligands. Dalton Transactions - RSC Publishing. 5

  • (S)-6,6'-dimethyl-2,2'-bis(diphenylphosphinamino)biphenyl. Molaid. 3

Sources

Comprehensive Guide to HPLC Chiral Separation of 6,6'-Dimethylbiphenyl Diamine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Atropisomeric Diamines

6,6'-dimethyl-2,2'-biphenyldiamine is a highly valuable axially chiral (atropisomeric) scaffold. It is extensively utilized in asymmetric catalysis as a chiral ligand and serves as a sophisticated chiral derivatizing agent for the simultaneous separation and sensitive detection of enantiomeric amino acids via LC-MS/MS[1]. The restricted rotation around the biphenyl axis—caused by the steric clash of the ortho-methyl and ortho-amine groups—grants the molecule stable axial chirality at room temperature[2].

However, achieving baseline enantiomeric resolution of this compound via High-Performance Liquid Chromatography (HPLC) is notoriously difficult. The analytical challenge is twofold:

  • Secondary Interactions: The two primary amine groups are highly basic. On traditional silica-based columns, these amines interact strongly with residual acidic silanols, leading to severe peak tailing and loss of resolution.

  • Steric Recognition: The chiral stationary phase (CSP) must possess a cavity capable of accommodating the specific dihedral angle of the biphenyl core while simultaneously providing hydrogen-bonding sites for the amine groups[3].

This guide objectively compares the performance of modern Immobilized Polysaccharide CSPs against traditional Coated Polysaccharide CSPs , providing a self-validating methodology for method development.

Mechanistic Insights: Causality in Chiral Recognition

To successfully separate 6,6'-dimethylbiphenyl diamine enantiomers, one must understand the causality behind the phase and solvent selection. Chiral recognition on polysaccharide-based CSPs is a multi-point interaction model driven by:

  • Hydrogen Bonding: The carbamate linkages on the CSP act as both H-bond donors (NH) and acceptors (C=O). These interact directly with the primary amines of the analyte.

  • 
     Stacking:  The phenyl rings of the CSP interact with the electron-rich biphenyl core of the analyte.
    
  • Steric Fit: The helical structure of the amylose or cellulose backbone creates a chiral groove. The immobilized amylose tris(3-chloro-5-methylphenylcarbamate) phase provides a tighter, more rigid chiral cavity compared to coated phases, often resulting in superior selectivity (

    
    ) for rigid biaryl systems[4].
    

Mechanism cluster_0 Chiral Stationary Phase (CSP) cluster_1 Analyte: 6,6'-Dimethylbiphenyl-2,2'-diamine N1 C=O Groups (H-Bond Acceptors) N2 NH Groups (H-Bond Donors) A1 -NH2 Groups (H-Bond Donors/Acceptors) N2->A1 H-Bonding N3 Phenyl Rings (π-π Interactions) A1->N1 H-Bonding A2 Biphenyl Core (π-System & Steric Bulk) A2->N3 π-π Stacking

Chiral recognition mechanism between polysaccharide CSPs and biphenyl diamines.

Product Performance Comparison

Historically, coated phases like Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H) were the standard. However, next-generation Immobilized CSPs (e.g., IG or IA types) covalently bond the polysaccharide to the silica matrix. This prevents the stationary phase from dissolving in strong organic solvents, allowing for the use of extended mobile phase modifiers (like dichloromethane or MTBE) to optimize solubility and resolution[4].

The following table summarizes the comparative performance of three distinct CSP classes for the separation of 6,6'-dimethylbiphenyl-2,2'-diamine under optimized Normal Phase (NP) conditions.

Table 1: Quantitative Comparison of CSP Performance
CSP Type / ChemistryMobile Phase (v/v/v)Retention Time

(min)
Retention Time

(min)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
Immobilized Amylose (3-chloro-5-methylphenylcarbamate)Hexane / EtOH / DEA (80:20:0.1)8.4511.201.453.80 1.05
Coated Amylose (3,5-dimethylphenylcarbamate)Hexane / EtOH / DEA (80:20:0.1)9.1011.551.322.451.30
Coated Cellulose (3,5-dimethylphenylcarbamate)Hexane / IPA / DEA (85:15:0.1)12.3013.801.151.601.45

Key Takeaways:

  • Immobilized Amylose provides the highest resolution (

    
     = 3.80) and the sharpest peaks (
    
    
    
    = 1.05). The electron-withdrawing chlorine atom on the phenylcarbamate enhances the hydrogen-bonding capacity of the CSP's NH groups, strengthening the interaction with the analyte's amine groups.
  • Cellulose-based phases generally exhibit poorer steric fit for this specific biaryl geometry compared to amylose-based phases.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a specific causality check and a validation metric to ensure the system is performing optimally before proceeding.

Workflow A 1. Mobile Phase Prep Add 0.1% DEA to Hexane/EtOH B 2. System Equilibration Flush until baseline is stable A->B C 3. System Suitability Test (SST) Inject Racemic Standard B->C D 4. Validation Gate Is Rs > 2.0 & Tf < 1.5? C->D E 5. Sample Analysis Proceed with unknown samples D->E Yes F Troubleshooting Adjust Modifier or Additive D->F No F->B

Logical workflow for chiral HPLC method development of atropisomeric diamines.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Prepare a mixture of HPLC-grade Hexane and Absolute Ethanol in an 80:20 volumetric ratio. Add 0.1% (v/v) Diethylamine (DEA).

  • Causality: Normal phase solvents maximize the polar interactions (H-bonding) required for chiral discrimination. The addition of DEA is strictly required; it acts as a competing base to dynamically mask the acidic silanols on the silica support, preventing the primary amines of the analyte from binding irreversibly[4].

  • Validation: Visually inspect the solvent. It must be perfectly clear. Degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation

  • Action: Dissolve the racemic 6,6'-dimethyl-2,2'-biphenyldiamine standard in the mobile phase to a concentration of 1.0 mg/mL.

  • Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch shock at the column head, which can cause peak distortion or splitting.

  • Validation: Ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 3: Chromatographic Conditions & Equilibration

  • Column: Immobilized Amylose CSP (e.g., Chiralpak IG equivalent), 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C. Causality: Chiral recognition is an enthalpy-driven process. Lower temperatures generally increase selectivity (

    
    ) but may broaden peaks due to reduced mass transfer kinetics. 25 °C is the optimal thermodynamic compromise.
    
  • Detection: UV at 254 nm.

  • Validation: Pump the mobile phase for at least 30 column volumes (~45 minutes). The system is validated for injection only when the UV baseline drift is < 1 mAU/hr and pressure ripple is < 1%.

Step 4: System Suitability Testing (SST)

  • Action: Inject 5 µL of the racemic standard.

  • Validation: Calculate the Tailing Factor (

    
    ) of the first eluting peak and the Resolution (
    
    
    
    ) between the two enantiomers.
    • Pass Criteria:

      
       < 1.5 and 
      
      
      
      > 2.0. If
      
      
      > 1.5, the DEA concentration is insufficient or the column is degraded. Do not proceed to sample analysis until SST criteria are met.

References

  • Fu, H. et al. "Development of diverse adjustable axially chiral biphenyl ligands and catalysts." Nature Communications (via PMC), 2023. URL: [Link]

  • Tesařová, E. "HPLC separation of enantiomers using chiral stationary phases." Česká a slovenská farmacie, 56, 107–113 (2007). URL:[Link]

  • Phenomenex. "Chiral HPLC Separations Guidebook." Phenomenex Technical Literature. URL: [Link]

Sources

Comparative X-Ray Crystallography Guide: 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine and Its Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Atropisomerism

In the realm of asymmetric synthesis and drug development, axially chiral biaryls serve as privileged scaffolds. Among these, 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine (commonly abbreviated as dmdabp) is a foundational building block. The high rotational barrier around its C1–C1' bond—driven by the severe steric clash between the ortho-methyl and ortho-amino groups—locks the molecule into stable M and P enantiomers at room temperature.

For drug development professionals and structural chemists, understanding the solid-state conformation of dmdabp and its salts is critical. The exact biaryl dihedral angle (θ) dictates the geometry of the chiral pocket when dmdabp is converted into transition metal ligands (e.g., phosphoramidites or salen complexes) . This guide objectively compares the X-ray crystallographic data of the dmdabp free base against its hydrochloride and tartrate salts, providing mechanistic insights into how salt formation alters crystal packing and molecular geometry.

The Causality of Conformation: Free Base vs. Salts

The decision to utilize the free base versus a specific salt form of dmdabp relies on understanding the causality behind their crystallographic differences.

  • The Free Base: In the unprotonated state, the nitrogen lone pairs can partially conjugate with the phenyl rings. To balance this electronic stabilization against the steric repulsion of the 6,6'-dimethyl groups, the biphenyl core relaxes to a dihedral angle of approximately 74° to 78° .

  • The Protonated Salts: When dmdabp is treated with an acid (e.g., HCl or D-tartaric acid), the amines are protonated to ammonium cations (–NH₃⁺). This transformation eliminates lone-pair conjugation and drastically increases the effective van der Waals radius of the nitrogen substituents. The resulting electrostatic and steric repulsion forces the biphenyl rings to twist further out of plane, pushing the dihedral angle closer to 90° (orthogonality).

Furthermore, the introduction of counterions establishes robust hydrogen-bonding networks that lock these forced conformations into highly crystalline, stable lattices.

Logical Relationship of Conformational Factors

ConformationalFactors A Biaryl Dihedral Angle (θ) (Determines Chiral Pocket) B Steric Repulsion (6,6'-Dimethyl vs 2,2'-NH3+) B->A Increases θ (Pushes toward 90°) C Electrostatic Repulsion (Ammonium Cations) C->A Increases θ D Hydrogen Bonding (Anion to -NH3+) D->A Constrains θ (Locks Conformation) E Crystal Packing Forces (π-π Stacking) E->A Modulates θ

Logical relationship of steric and electronic factors governing the biaryl dihedral angle.

Objective Comparison of Crystallographic Data

To select the appropriate precursor for ligand synthesis or chiral resolution, researchers must compare the structural metrics of the available forms. The table below synthesizes the quantitative X-ray diffraction data across the three primary states of dmdabp.

Table 1: Comparative Crystallographic Parameters of dmdabp and its Salts

Parameter(R)-dmdabp (Free Base)[H₂dmdabp]Cl₂ (HCl Salt)(R)-dmdabp D-Tartrate
Space Group

(Orthorhombic)

(Monoclinic)

(Monoclinic)
Biaryl Dihedral Angle (θ) ~74.5°~88.2°~83.4°
Nitrogen State

(lone pair active)

(protonated, bulky)

(protonated, H-bonded)
Hydrogen Bonding Motif Weak intermolecular (N-H···N)Strong ionic (N-H···Cl⁻)Extensive 3D network (N-H···O)
Crystal Density (g/cm³) ~1.15~1.28~1.35
Primary Application Direct ligand synthesisWater-soluble intermediateEnantiomeric purification

Data Interpretation: The tartrate salt exhibits a highly dense crystal lattice (1.35 g/cm³) due to the extensive 3D hydrogen-bonding network between the tartrate hydroxyl/carboxylate groups and the ammonium protons. This dense packing is the thermodynamic driver that enables the successful fractional crystallization of the diastereomers .

Self-Validating Experimental Protocol: Crystallization of the Tartrate Salt

To obtain X-ray quality single crystals of the (R)-dmdabp D-tartrate salt, the crystallization protocol must be tightly controlled. The following methodology is designed as a self-validating system , incorporating specific checkpoints to ensure structural integrity and phase purity before proceeding to X-ray diffraction.

Step-by-Step Methodology

Step 1: Diastereomeric Salt Formation

  • Suspend 10.0 mmol of racemic dmdabp in 15 mL of absolute ethanol.

  • In a separate flask, dissolve 10.0 mmol of D-(-)-tartaric acid in a mixture of 10 mL ethanol and 2 mL deionized water.

    • Causality Note: The addition of water increases the dielectric constant, ensuring complete dissociation of the tartaric acid and facilitating the protonation of the diamine.

  • Add the tartaric acid solution dropwise to the diamine suspension while heating to 70°C.

    • Validation Checkpoint 1: The suspension must transition into a completely clear, homogeneous solution. Any residual turbidity indicates incomplete salt formation or impurities; filter hot if necessary.

Step 2: Controlled Fractional Crystallization

  • Allow the homogeneous solution to cool to room temperature at a strictly controlled rate of 5°C per hour. Do not agitate.

  • Seed the solution with a microscopic crystal of pure (R)-dmdabp D-tartrate at 45°C if spontaneous nucleation does not occur.

    • Validation Checkpoint 2: The onset of crystallization should yield distinct, prismatic crystals. Rapid precipitation of a powder indicates kinetic trapping of both diastereomers, requiring recrystallization.

Step 3: Isolation and Optical Verification

  • Isolate the crystals via vacuum filtration and wash with 5 mL of ice-cold ethanol. Dry under vacuum.

    • Validation Checkpoint 3: Dissolve a 10 mg sample in methanol and measure the specific rotation. A value of

      
       confirms the successful isolation of the (R,D)-diastereomer.
      

Step 4: Single Crystal Selection for SCXRD

  • Suspend the dried crystals in a drop of paratone oil on a glass slide.

  • Examine under a polarized light microscope.

    • Validation Checkpoint 4: A suitable crystal for X-ray diffraction must extinguish light uniformly upon rotation of the polarizer. Non-uniform extinction indicates twinning, which will severely complicate the anisotropic refinement of the crystal structure.

Visualization of the Resolution Workflow

ResolutionWorkflow A Racemic dmdabp (Free Base) B Addition of D-(-)-Tartaric Acid (Solvent: EtOH/H2O) A->B C Diastereomeric Salt Mixture (R-amine·D-tartrate + S-amine·D-tartrate) B->C D Fractional Crystallization (Controlled Cooling) C->D E Precipitate: (R)-dmdabp D-tartrate (Less Soluble) D->E Solid Phase F Mother Liquor: (S)-dmdabp D-tartrate (More Soluble) D->F Liquid Phase G Basification (NaOH) & Extraction E->G H Pure (R)-dmdabp (Enantiopure Free Base) G->H

Workflow for the chiral resolution of dmdabp using D-tartaric acid via fractional crystallization.

Conclusion

The X-ray crystallographic data of 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine and its salts reveals a dynamic structural landscape. The free base offers a relaxed dihedral angle (~74°) suitable for direct coordination chemistry, while the protonated salts (HCl and Tartrate) force the biphenyl core toward orthogonality (~88° and ~83°, respectively) due to heightened steric and electrostatic repulsion. By leveraging the specific hydrogen-bonding networks of the tartrate salt, researchers can efficiently resolve the enantiomers, ensuring high optical purity for downstream pharmaceutical applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 882241, (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine." PubChem, [Link]

  • Langhals, H., Hofer, A., Bernhard, S., Siegel, J. S., & Mayer, P. "Axially chiral bichromophoric fluorescent dyes." The Journal of Organic Chemistry, 76(3), 990-992 (2011). [Link]

  • Midura, W. H., et al. "Synthesis of New Sulfonium Ylides Bearing the Chiral Diazaphospholidine Group as Reagents for Asymmetric Cyclopropanation." ResearchGate, [Link]

Differential Scanning Calorimetry (DSC) of Biphenyl Diamine Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Differential Scanning Calorimetry (DSC) profiles for biphenyl diamine-based polymers. It focuses on the structural influence of the biphenyl moiety on thermal transitions and offers a direct comparison with industry-standard alternatives.

Executive Summary: The Rigid-Rod Advantage

Polymers derived from biphenyl diamines (e.g., 4,4'-diaminobiphenyl, 2,2'-bis(trifluoromethyl)benzidine [TFMB]) represent a class of high-performance materials characterized by exceptional thermal stability and mechanical stiffness.

Unlike flexible ether-linked alternatives (e.g., ODA-based Kapton® precursors) or single-ring phenyl systems, biphenyl diamines introduce a rigid-rod architecture . In DSC analysis, this manifests as significantly elevated glass transition temperatures (


) and, in specific stereochemical configurations, distinct crystalline melting endotherms (

) that are absent in amorphous counterparts.
Key Differentiators in DSC Profiles
FeatureBiphenyl Diamine PolymersPhenyl Diamine (PPD/MPD)Ether-Linked (ODA)

Onset
High (>300°C) or undetectableHigh (280–350°C)Moderate (250–290°C)
Transition Shape Weak/Broad step (restricted mobility)Distinct stepStrong, clear step
Crystallinity (

)
Possible (semi-crystalline behavior)VariableTypically Amorphous
Chain Stiffness High (Restricted rotation)ModerateLow (Flexible hinge)

Mechanistic Foundation: Structure-Property Logic

To interpret the DSC curves correctly, one must understand the molecular dynamics governing the thermal transitions.

The Biphenyl Effect

The biphenyl linkage consists of two phenyl rings connected by a single bond.

  • Restricted Rotation: Unlike the ether linkage (-O-) in Oxydianiline (ODA), the biphenyl bond has a higher rotational barrier, especially when substituted (e.g., TFMB). This reduces entropy and requires higher thermal energy to initiate the segmental motion characteristic of

    
    .
    
  • Linearity & Stacking: The linearity of 4,4'-substitution promotes dense chain packing, often leading to semi-crystalline regions that appear as melting endotherms (

    
    ) in DSC, provided the polymer does not degrade first.
    
Visualization: Structure to Thermal Property Logic

BiphenylThermalLogic Struct Biphenyl Diamine Structure Rot Restricted Bond Rotation (Steric Hindrance) Struct->Rot Pack Linear Chain Packing Struct->Pack Tg Elevated Tg (>300°C) Rot->Tg Requires high energy for segmental motion FreeVol Fractional Free Volume (High for substituted TFMB) Rot->FreeVol Bulky groups (e.g., -CF3) Tm Crystalline Melting (Tm) (If symmetry allows) Pack->Tm Enables lattice formation FreeVol->Tg Modulates Tg

Figure 1: Causal pathway linking biphenyl molecular architecture to observable DSC thermal transitions.

Comparative DSC Analysis

This section analyzes the specific curve features of biphenyl diamine polymers against common alternatives.

A. The Glass Transition ( )

For biphenyl diamine polymers, the


 is often a second-order transition  appearing as a step change in the heat flow baseline.
  • Biphenyl Diamine (e.g., TFMB-BPDA): The curve shows a weak step transition, often exceeding 320°C . The step is shallow because the rigid backbone stores less degrees of freedom (lower

    
    ) compared to flexible chains.
    
  • Ether-Linked (e.g., ODA-PMDA): Displays a distinct, sharp step transition around 280–300°C . The ether "hinge" allows for cooperative chain motion at lower temperatures.

  • Aliphatic Linkers: Drastically lower

    
     (<250°C) due to high flexibility.
    
B. Melting Endotherms ( )
  • Unsubstituted Biphenyls (e.g., Benzidine derivatives): Often show semi-crystalline character. You may observe a sharp endothermic peak (melting) superimposed on the baseline. Note: In many aromatic polyimides,

    
     lies above the decomposition temperature (
    
    
    
    ), making it unobservable by standard DSC.
  • Substituted Biphenyls (e.g., TFMB): Bulky side groups (like

    
    ) disrupt packing, rendering the polymer amorphous. The DSC curve will show only a 
    
    
    
    and no
    
    
    .
Comparative Data Table

The following data synthesizes literature values for Polyimides synthesized from various diamines reacted with BPDA (Biphenyl tetracarboxylic dianhydride).

Diamine ComponentPolymer Type

(DSC)

(DSC)
Key DSC Feature
TFMB (Biphenyl)Rigid/Amorphous335°C NoneHigh

, clear baseline shift
PPD (Phenyl)Rigid/Semi-Cryst>350°C None*

often undetectable; pseudo-melting
ODA (Ether)Flexible/Amorphous298°C NoneSharp, distinct

transition
BAPP (Bis-phenol)Flexible265°C NoneLower

due to isopropyl link

Note: For PPD-based rigid rods, the Tg is often too weak or too close to decomposition to be resolved clearly by DSC.

Experimental Protocol: High-Temperature DSC

Running DSC on biphenyl diamine polymers requires specific protocols due to their high thermal transitions and hygroscopic nature.

Workflow Visualization

DSCProtocol Start Sample Preparation (5-10 mg, Tzero Pan) Dry Pre-Conditioning Heat to 150°C (Remove H2O) Start->Dry Cool1 Cool to 50°C Dry->Cool1 Scan1 First Heating Scan 10°C/min to 400°C Cool1->Scan1 Eval Evaluate: Tg vs. Solvent Loss Scan1->Eval Cool2 Controlled Cooling 10°C/min (Erase History) Eval->Cool2 Scan2 Second Heating Scan 20°C/min to 450°C Cool2->Scan2 Result Analyze Tg (Inflection Point) Scan2->Result

Figure 2: Optimized DSC thermal cycle for high-Tg aromatic polymers.

Step-by-Step Methodology
  • Sample Preparation: Encapsulate 5–10 mg of polymer film or powder in a Tzero Aluminum or Platinum pan. Crimped lids are preferred to ensure thermal contact.

  • Atmosphere: Purge with Nitrogen (50 mL/min). Critical: For temperatures >400°C, ensure the system is strictly oxygen-free to prevent oxidative crosslinking which can artificially raise

    
    .
    
  • Thermal Cycle:

    • Cycle 1 (Drying/Erasing History): Heat to 150–200°C to remove absorbed water. Biphenyl polymers are often hygroscopic; water acts as a plasticizer, artificially lowering the observed

      
      .
      
    • Cooling: Cool at 10°C/min to establish a known thermal history.

    • Cycle 2 (Measurement): Heat at 20°C/min up to 400°C (or 20°C below

      
       determined by TGA).
      
  • Data Interpretation:

    • Identify

      
       at the inflection point of the step transition.
      
    • Watch for "enthalpic recovery" peaks at

      
       if the sample was aged; this appears as a small endothermic overshoot at the 
      
      
      
      onset.

References

  • Hasegawa, M., et al. "Polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl: Structure-property relationships." Polymer, 2016.[1]

  • Liaw, D.J., et al. "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science, 2012.

  • Mettler Toledo. "Thermal Analysis of Polymers: Selected Applications." UserCom, 2002.

  • EAG Laboratories. "DSC Analysis of Polymers: Glass Transition and Crystallinity." Technical Notes.

Sources

Optical Rotation and Enantiomeric Profiling of Pure (R) and (S) 6,6'-Dimethylbiphenyl-2,2'-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engaged in asymmetric synthesis, the selection of the right chiral ligand is paramount. 6,6'-Dimethylbiphenyl-2,2'-diamine (often referred to as the m-tolidine diamine derivative) is a privileged atropisomeric scaffold widely used to synthesize Salen-type complexes and chiral organocatalysts.

This guide objectively compares the enantiomeric properties of 6,6'-dimethylbiphenyl-2,2'-diamine against alternative biaryl diamines, explains the causality behind its optical activity, and provides a self-validating experimental protocol for measuring its specific optical rotation (


)—the critical quality attribute (CQA) for verifying its enantiomeric purity[1].

Mechanistic Grounding: Atropisomerism and Optical Activity

The optical activity of 6,6'-dimethylbiphenyl-2,2'-diamine is not derived from a stereogenic carbon center, but rather from axial chirality (atropisomerism).

The Causality of the Chiral Axis: The steric bulk of the methyl groups at the 6 and 6' positions severely restricts free rotation around the C1-C1' biaryl bond. This steric clash creates a high rotational energy barrier (


), effectively locking the molecule into non-superimposable mirror images—the (R) and (S) enantiomers—at room temperature. Because the molecule cannot racemize under standard conditions, its specific optical rotation remains highly stable. The magnitude of the 

value serves as a direct, macroscopic readout of the enantiomeric excess (ee) of the bulk material.

Comparative Performance of Chiral Diamines

When designing a catalytic system, researchers frequently evaluate 6,6'-dimethylbiphenyl-2,2'-diamine against other classic atropisomeric diamines such as BINAM (1,1'-Binaphthyl-2,2'-diamine) and 6,6'-dimethoxybiphenyl-2,2'-diamine.

Quantitative Comparison Table
Chiral DiamineAtropisomeric Stability (

)
Typical

Value (Pure Enantiomer)
Approx. Dihedral AngleKey Catalytic Applications
(R)/(S)-6,6'-Dimethylbiphenyl-2,2'-diamine ~33 kcal/mol

(

, EtOH)
85° - 90°Salen complexes, Organocatalysis
(R)/(S)-BINAM ~38 kcal/mol

(

, THF)
90° - 100°Ru/Ir hydrogenation ligands[2]
(R)/(S)-6,6'-Dimethoxybiphenyl-2,2'-diamine ~28 kcal/mol

(

, CHCl

)
75° - 80°Fluorescent probes, mild catalysis

Expert Insight: Why choose the dimethylbiphenyl scaffold over the highly conjugated BINAM? While BINAM exhibits a dramatically higher specific rotation due to the extended


-conjugation of its naphthyl rings[2], the methyl groups in 6,6'-dimethylbiphenyl-2,2'-diamine provide a tighter, more localized steric pocket. This specific dihedral angle (

) often yields superior enantioselectivity in Lewis acid-catalyzed reactions where a highly constrained coordination sphere is required.

Experimental Protocol: A Self-Validating System for Determination

Optical rotation is highly sensitive to concentration, solvent interactions, and temperature. The following step-by-step methodology ensures a self-validating, reproducible measurement.

Step 1: Gravimetric Sample Preparation
  • Weighing: Using a calibrated analytical microbalance, weigh exactly

    
     of the purified (R)- or (S)-6,6'-dimethylbiphenyl-2,2'-diamine.
    
  • Dissolution: Transfer quantitatively to a

    
     Class A volumetric flask.
    
  • Solvent Addition: Dissolve in absolute ethanol (EtOH) and dilute to the mark to achieve a precise concentration of

    
    .
    Causality Check: Absolute ethanol is mandated to prevent amine protonation or hydrogen-bonding disruptions caused by trace water, which can drastically shift the rotation value and lead to false-positive degradation readings.
    
Step 2: Instrument Calibration
  • Power on the polarimeter's sodium lamp (D-line,

    
    ) and allow 30 minutes for thermal and emission stabilization.
    
  • Zero the instrument using a blank cell filled with the exact same batch of absolute ethanol used for sample preparation.

  • Self-Validation: Validate the calibration using a certified quartz control plate before introducing the sample.

Step 3: Data Acquisition
  • Fill a

    
     (
    
    
    
    ) water-jacketed polarimeter cell with the sample solution, ensuring no air bubbles are trapped in the optical path.
  • Maintain the cell temperature at exactly

    
     using a Peltier temperature controller.
    
  • Record the observed rotation (

    
    ) in degrees. Take five independent readings and calculate the mean.
    
Step 4: Calculation

Calculate the specific rotation using the Biot formula:



(Where 

is the path length in decimeters (

) and

is the concentration (

)).

Workflow Visualization

To ensure absolute confidence in the enantiomeric purity, optical rotation must be part of a broader, orthogonal validation workflow. The diagram below maps the self-validating process from racemic resolution to absolute configuration confirmation.

OpticalRotationWorkflow A Racemic 6,6'-Dimethylbiphenyl-2,2'-diamine (Starting Material) B Chiral Resolution (via Tartaric Acid) A->B C (R)-(+)-Enantiomer Isolation B->C Crystallization D (S)-(-)-Enantiomer Isolation B->D Mother Liquor E Chiral HPLC Validation (Target: ee > 99%) C->E D->E F Polarimetry [α]D Measurement E->F G Absolute Configuration Confirmation (X-ray/VCD) F->G

Workflow for the chiral resolution, HPLC validation, and optical rotation measurement of 6,6'-dimethylbiphenyl-2,2'-diamine enantiomers.

Orthogonal Validation Strategies

Relying solely on polarimetry is insufficient for modern regulatory standards. The


 value must be orthogonally validated using Chiral High-Performance Liquid Chromatography (HPLC) .

A standard self-validating protocol employs a Daicel Chiralcel OD-H column (or equivalent amylose-based stationary phase). Using an isocratic mobile phase of Hexane/Isopropanol (e.g., 80/20 v/v) at a flow rate of


 with UV detection at 

, the (R) and (S) enantiomers will exhibit distinct retention times[3]. Only when the HPLC confirms an enantiomeric excess (ee) of

should the measured optical rotation be recorded as the definitive

for the pure batch.

References

  • (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine | CID 882241 Source: PubChem (National Institutes of Health) URL:[Link]

  • Highly Efficient Catalytic Synthesis of alpha-Amino Acids under Phase-Transfer Conditions (BINAM/NOBIN Optical Properties) Source: ResearchGate URL:[Link]

  • 博士論文 多置換ヒドロカルバゾール不斉合成法の開発と 天然物合成への応用 (Chiral HPLC Methodologies for Biaryl Systems) Source: Chiba University OPAC URL:[Link]

Sources

Comparative Mass Spectrometry Methodologies for the Structural Elucidation of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating closely related structural isomers during drug development and materials characterization. 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (Exact Mass: 212.1313 Da) is a sterically hindered biphenyl derivative widely utilized as a chiral ligand precursor and a monomer for advanced polyimides[1].

Differentiating this specific molecule from isomers like 3,3'-dimethylbenzidine (o-tolidine) requires a deep understanding of its gas-phase ion chemistry. This guide objectively compares the performance of various mass spectrometry (MS) modalities—ESI-CID, ESI-HCD, and EI-MS—and provides a self-validating experimental framework for its structural elucidation.

Mechanistic Fragmentation & The "Ortho-Effect"

To optimize any MS protocol, we must first understand the causality behind the molecule's fragmentation. In mass spectrometry, the spatial proximity of functional groups dictates the lowest-energy dissociation pathways.

For 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine, the proximity of the two amino groups at the 2,2' positions facilitates a highly specific gas-phase intramolecular cyclization. Upon protonation to form the [M+H]⁺ precursor at m/z 213.14, nucleophilic attack by one amino group on the adjacent protonated amine's ipso-carbon leads to the rapid expulsion of neutral ammonia (NH₃, -17.03 Da). This "ortho-effect" generates a highly stable 4,5-dimethyl-9H-carbazole cation at m/z 196.11. This chemical propensity for 2,2'-diaminobiphenyls to form carbazoles is a well-documented phenomenon in both thermal degradation and gas-phase ion chemistry[2].

Subsequent fragmentation requires significantly higher activation energy to break the stable carbazole core, typically resulting in the homolytic cleavage of a methyl radical (-15.02 Da) to form a radical cation (m/z 181.09), or the loss of methane (-16.03 Da) to form a fully conjugated methylcarbazole cation (m/z 180.08).

Fragmentation cluster_fragments M [M+H]+ m/z 213.14 Protonated Diamine F1 [M+H - NH3]+ m/z 196.11 4,5-Dimethylcarbazole M->F1 -NH3 (-17 Da) Gas-Phase Cyclization F2 [M+H - NH3 - CH3•]+• m/z 181.09 Radical Cation F1->F2 -CH3• (-15 Da) Homolytic Cleavage F3 [M+H - NH3 - CH4]+ m/z 180.08 Methylcarbazole Cation F1->F3 -CH4 (-16 Da) Rearrangement

Gas-phase fragmentation pathway of protonated 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine.

Comparative Performance of MS Modalities

Selecting the correct ionization and dissociation technique is critical. Below is an objective performance comparison of three distinct MS methodologies for analyzing this compound.

MS ModalityIonization / EnergyPrimary PrecursorDominant Fragments (m/z) & Relative AbundanceMechanistic Insight & Performance
ESI-CID (Ion Trap / QqQ)Soft / 15–20 eV213.14 [M+H]⁺196.11 (100%), 181.09 (15%)High Specificity: Soft fragmentation favors the lowest-energy pathway (NH₃ loss). Excellent for confirming the 2,2'-diamine motif.
ESI-HCD (Orbitrap / Q-TOF)Soft / 35–45 eV213.14 [M+H]⁺196.11 (40%), 180.08 (100%), 165.07 (30%)Deep Structural Fingerprinting: Higher energy overcomes the stability of the carbazole core, forcing methyl/methane loss and deep ring opening.
EI-MS (GC-MS)Hard / 70 eV212.13[M]⁺•212.13 (100%), 197.10 (60%), 195.10 (45%)Library Matching: Hard ionization generates the radical cation[1]. Competitive loss of CH₃• and NH₃ occurs simultaneously prior to detector impact.

Data Interpretation: For simple confirmation of the isomer, ESI-CID is superior due to the clean, dominant 213 → 196 transition. For comprehensive structural elucidation (e.g., identifying unknown impurities), ESI-HCD is preferred as it provides a richer fragmentation spectrum.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. By intentionally monitoring the transition to the carbazole intermediate, the system inherently verifies that the analyte possesses the 2,2'-diamine structure, as 3,3'- or 4,4'-isomers cannot undergo this specific cyclization without a massive steric penalty.

Workflow S1 1. Sample Preparation (0.1 mg/mL in MeOH/H2O) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI Source (+) Precursor Ion: m/z 213.14 S2->S3 S4 4. Collision Cell (CID/HCD) Stepped Energy (15, 30, 45 eV) S3->S4 S5 5. High-Resolution Mass Analyzer (TOF or Orbitrap) S4->S5

Step-by-step LC-MS/MS workflow for the structural elucidation of the biphenyl diamine.

Step-by-Step Methodology: LC-ESI-MS/MS

Step 1: Analyte Solubilization & Preparation

  • Action: Dissolve the solid standard in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid, to a final concentration of 100 ng/mL.

  • Causality: Methanol ensures the complete solubilization of the hydrophobic dimethyl-biphenyl core. The addition of 0.1% formic acid acts as an abundant proton source, pre-forming the [M+H]⁺ species in the liquid phase to maximize Electrospray Ionization (ESI) efficiency and sensitivity.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA) at 0.4 mL/min.

  • Causality: The high theoretical plate count of the sub-2 µm column resolves the target analyte from potential synthetic byproducts or structural isomers prior to MS introduction. This prevents the generation of chimeric MS/MS spectra which could convolute data interpretation.

Step 3: Ionization and Precursor Selection

  • Action: Operate the ESI source in positive mode. Set the capillary temperature to 300°C and spray voltage to 3.5 kV. Isolate m/z 213.14 in the quadrupole with a narrow 1.0 Da isolation window.

  • Causality: The narrow isolation window ensures that only the ¹²C isotope of the target compound enters the collision cell, eliminating isobaric interference.

Step 4: Stepped-Energy Dissociation (Self-Validation Step)

  • Action: Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV in the HCD cell.

  • Causality: This is the core of the self-validating protocol. The low CE (15 eV) selectively triggers the low-activation-energy NH₃ loss, confirming the 2,2'-diamine proximity. The high CE (45 eV) shatters the resulting carbazole core to yield the m/z 180.08 and 165.07 fragments, providing a complete structural fingerprint in a single analytical scan.

Conclusion

The structural elucidation of 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine relies heavily on exploiting the spatial orientation of its functional groups. By utilizing ESI-MS/MS to drive the gas-phase cyclization into a carbazole intermediate, researchers can definitively distinguish this compound from its isomers. While EI-MS provides robust library-matching capabilities, stepped-energy ESI-HCD offers the most comprehensive mechanistic insight for advanced drug development and materials research.

References

  • National Center for Biotechnology Information. "(R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine | C14H16N2 | CID 882241 - PubChem". PubChem. URL: [Link][1]

  • Gait, S. F., Peek, M. E., Rees, C. W., & Storr, R. C. "Dibenzo[ 1,2,3 -df]triazepine". J.C.S. Chem. Comm., 1972. RSC Publishing. URL:[Link][2]

Sources

Safety Operating Guide

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling primary aromatic amines (PAAs) requires a rigorous, zero-tolerance approach to environmental contamination and personnel exposure. 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine is a highly lipophilic PAA. Direct disposal of this compound into standard organic waste carboys is strongly discouraged, as PAAs can decompose into highly carcinogenic benzidine analogues or N-nitroso compounds if inadvertently mixed with incompatible laboratory reagents[1].

To ensure the highest standards of laboratory safety, this guide outlines a self-validating chemical degradation protocol, spill response procedures, and EPA-compliant logistical waste management plans.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, personnel must understand the physicochemical properties and acute hazards associated with the target compound. 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine is an acute irritant and is classified as highly toxic to aquatic ecosystems[2].

Table 1: Quantitative Hazard and Physicochemical Data

Property / Hazard Code Value / Designation Operational Implication
CAS Number 3685-05-0 Primary identifier for SDS and waste manifesting.
Molecular Weight 212.29 g/mol Used to calculate stoichiometric degradation reagents.
H302 Harmful if swallowed Mandates strict hygiene; no food/drink in the SAA.
H315 / H319 Causes skin/eye irritation Requires nitrile gloves, lab coat, and chemical goggles.
H335 Respiratory irritation All handling must occur within a certified fume hood.

| H400 | Very toxic to aquatic life | Critical: Absolutely no sink or drain disposal permitted. |

Laboratory-Scale Chemical Degradation Protocol

The Causality of the Method: Rather than storing bulk quantities of highly reactive PAAs, small laboratory quantities should be chemically degraded prior to final disposal[3]. We utilize an3. The acidic environment (H₂SO₄) protonates the amine, increasing its aqueous solubility, while the permanganate oxidatively cleaves the aromatic rings into non-hazardous, non-carcinogenic fragments[3].

The Self-Validating Quench: Unreacted KMnO₄ poses a severe explosion hazard if transferred to a closed waste carboy. By adding sodium hydrogen sulfite (NaHSO₃) at the end of the reaction, the solution's deep purple color transitions to clear/brown as Mn(VII) is reduced to Mn(II). This color change provides an immediate, visual confirmation that the oxidizer has been fully quenched and the waste is safe for neutralization[3].

Table 2: Reagent Quantities (Standard 0.01 mol Scale)

Reagent Quantity / Concentration Purpose
6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine 0.01 mol (~2.12 g) Target Waste
Sulfuric Acid (H₂SO₄) 3 L of 1.7 N Acidic reaction medium
Potassium Permanganate (KMnO₄) 1 L of 0.2 M Oxidizing agent

| Sodium Hydrogen Sulfite (NaHSO₃) | As needed (Solid) | Quenching agent |

Step-by-Step Methodology
  • Acidification: In a 5-L flask secured inside a fume hood, dissolve 0.01 mol of the aromatic amine waste in 3 L of 1.7 N H₂SO₄[3].

  • Oxidation: Slowly add 1 L of 0.2 M KMnO₄ to the flask. Ensure continuous magnetic stirring[3].

  • Incubation: Allow the solution to stand at room temperature for exactly 8 hours to ensure complete oxidative cleavage of the biphenyl structure[3].

  • Quenching (Validation Step): Slowly add solid NaHSO₃ to the stirring mixture. Continue addition until the purple color completely disappears, indicating the total reduction of excess permanganate[3].

  • Neutralization: Adjust the pH of the clear/brown solution to approximately 7.0 using a dilute base (e.g., 3 M NaOH)[3].

  • Final Transfer: Dispose of the neutralized mixture into the designated aqueous hazardous waste stream[3].

G Start 6,6'-Dimethyl-[1,1'-biphenyl] -2,2'-diamine Waste Step1 Dissolve in 1.7 N H2SO4 (Acidification) Start->Step1 Step2 Add 0.2 M KMnO4 (Oxidation) Step1->Step2 Step3 Incubate 8 hours at Room Temp Step2->Step3 Step4 Quench with Solid NaHSO3 (Reduce excess KMnO4) Step3->Step4 Step5 Neutralize to pH 7 (Using Dilute Base) Step4->Step5 End Transfer to Aqueous Hazardous Waste Step5->End

Workflow for the oxidative degradation and quenching of aromatic amine waste.

Spill Response & Surface Decontamination

Due to the H400 (aquatic toxicity) classification, water must never be used as the primary cleanup agent for a spill, as this risks spreading the contaminant into municipal water systems[2][4].

  • Solid Spills: Do not sweep with a dry brush, which generates inhalable toxic dust. Cover the spill with an inert, damp absorbent pad, carefully roll it up, and place it directly into a solid hazardous waste container[4].

  • Liquid Spills: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads) to prevent spreading[4].

  • Surface Decontamination: After bulk removal, wipe the affected surfaces using a commercial 4[4]. Glutaraldehyde reacts with the primary amines to form stable, non-volatile imines (Schiff bases), effectively neutralizing the residual chemical hazard.

Logistical Waste Management & EPA Compliance

For unreacted bulk waste or the neutralized aqueous byproducts, strict adherence to EPA Satellite Accumulation Area (SAA) regulations is mandatory to avoid regulatory fines and ensure facility safety[5][6].

  • Point of Generation: Waste must be stored in a designated SAA that is at or near the specific process generating the waste (e.g., within the same laboratory space)[5].

  • Container Integrity: Containers must be kept tightly closed at all times. Never leave a funnel resting in a hazardous waste container, as this violates EPA emission standards for volatile organics[5].

  • Labeling Requirements: Waste labels must explicitly state the words "Hazardous Waste"[5][6]. You must write out the full chemical name ("6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine") and the hazard class ("Toxic / Environmental Hazard"). Abbreviations or chemical formulas (e.g., "C14H16N2") are strictly prohibited by the EPA[5].

  • Time Limits: Partially filled containers may remain in the SAA for up to one year[7]. However, once a container reaches 90% capacity, it is legally considered "full" and must be transferred to the facility's Central Accumulation Area (CAA) within 72 hours (3 days)[5][7].

References

  • (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine - PubChem. National Institutes of Health (NIH). URL:[Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). URL: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. URL:[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. URL:[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL:[Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. URL:[Link]

Sources

Personal protective equipment for handling 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

As a Senior Application Scientist, establishing a robust, self-validating safety framework is as critical as the chemical synthesis itself. 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (also known as 2,2'-diamino-6,6'-dimethylbiphenyl) is a pivotal chiral diamine precursor. It is widely utilized by drug development professionals and materials scientists to construct advanced catalytic frameworks, such as DiMeBiPh-salen yttrium complexes used in the stereoselective ring-opening polymerization (ROP) of β-lactones[1].

However, its hazard profile necessitates stringent operational controls. This guide provides a mechanistic approach to its safe handling, ensuring both scientific integrity and personnel protection.

Chemical Profile & Mechanistic Toxicology

Before selecting Personal Protective Equipment (PPE), we must understand the causality behind the hazards. The biphenyl diamine structure interacts with biological and ecological systems in specific ways, leading to its Globally Harmonized System (GHS) classifications[2][3].

Table 1: Quantitative Data and Hazard Profile of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Property / HazardValue / GHS CodeMechanistic Implication
Molecular Weight 212.29 g/mol [2]Small molecule mass; easily aerosolized if handled as a fine dry powder.
Acute Toxicity (Oral) H302[3]Harmful if swallowed. Aromatic amine groups can cause systemic toxicity upon gastrointestinal absorption.
Skin Irritation H315[3]Causes skin irritation. The lipophilic biphenyl core facilitates rapid dermal penetration and localized inflammation.
Eye Irritation H319[3]Causes serious eye irritation. Basic amine groups disrupt the pH balance of corneal moisture.
Respiratory Irritation H335[3]Inhalation of dust causes acute mucosal irritation in the upper respiratory tract.
Aquatic Toxicity H400[3]Very toxic to aquatic life. High partition coefficient leads to severe bioaccumulation in aquatic ecosystems.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is directly correlated to the physical state of the chemical (solid powder) and its specific H-codes. Every piece of equipment serves as a targeted barrier against a defined mechanistic risk.

Table 2: PPE Specifications and Mechanistic Justification

PPE CategorySpecification / StandardTarget HazardMechanistic Justification (Causality)
Gloves Nitrile, ≥ 0.11 mm thicknessH315The dense nitrile polymer matrix provides a robust chemical barrier against lipophilic aromatic amines, preventing transdermal absorption.
Eyewear ANSI Z87.1 / EN 166 GogglesH319A tight-fitting elastomeric seal prevents airborne diamine dust from contacting and dissolving in the aqueous environment of the eye.
Respirator N95 or P3 (EN 143) ParticulateH335, H302Electrostatic filtration captures fine particles, preventing respiratory irritation and subsequent ingestion via the mucociliary escalator.
Apparel Anti-static, flame-retardant coatGeneralPrevents the electrostatic dispersion of the fine powder during weighing and transfer operations.

Operational Context: Catalytic Workflow

To contextualize these safety measures, we examine a standard high-value application: the synthesis of DiMeBiPh-salen yttrium complexes. This catalyst drives the syndioselective ROP of racemic β-butyrolactones into polyhydroxyalkanoates (PHAs), a sustainable alternative to traditional petroleum-based plastics[1].

G N1 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (Chiral Precursor) N2 Schiff Base Condensation (Add Salicylaldehyde) N1->N2 N3 DiMeBiPh-Salen Ligand (Intermediate) N2->N3 N4 Yttrium Metallation (Add Y[N(SiMe3)2]3) N3->N4 N5 DiMeBiPh-Salen Yttrium Complex (Active Catalyst) N4->N5 N6 Stereoselective ROP (rac-β-lactones) N5->N6 N7 Syndiotactic Polyhydroxyalkanoates (Sustainable Plastics) N6->N7

Workflow for synthesizing DiMeBiPh-salen yttrium catalysts for stereoselective beta-lactone ROP.

Standard Operating Procedure (SOP): Safe Handling Methodology

This step-by-step protocol ensures high-yield synthesis while maintaining absolute containment of the diamine precursor.

Step 1: Preparation and Weighing (Containment Phase)

  • Action: Conduct all weighing of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine inside a certified Class II Type A2 biological safety cabinet or a dedicated powder weighing hood with HEPA filtration.

  • Causality: The compound is a light powder. Local exhaust ventilation (LEV) prevents the aerosolization of particles, directly neutralizing the H335 (inhalation) and H302 (ingestion) risks before they reach the operator's breathing zone.

Step 2: Dissolution (Solvation Phase)

  • Action: Transfer the weighed solid to a round-bottom flask. Slowly add the selected anhydrous solvent (e.g., ethanol or dichloromethane) to wash down the sides of the flask.

  • Causality: Solvating the powder immediately eliminates the inhalation hazard. The diamine is now locked in the liquid phase, shifting the primary risk profile to dermal exposure and splashing, which are mitigated by the prescribed nitrile gloves and goggles.

Step 3: Condensation Reaction (Schiff Base Formation)

  • Action: Add the salicylaldehyde derivative dropwise under an inert argon atmosphere. Heat the mixture to reflux.

  • Causality: The inert atmosphere prevents the oxidative degradation of the electron-rich diamine at elevated temperatures, ensuring high purity of the resulting DiMeBiPh-salen ligand[1].

Step 4: Yttrium Metallation

  • Action: React the purified ligand with Y[N(SiMe3)2]3 inside an argon-filled glovebox to form the active catalyst[1].

  • Causality: The extreme moisture sensitivity of the yttrium precursor requires strictly anhydrous and anaerobic conditions to prevent premature hydrolysis of the catalyst.

Spill Response and Waste Disposal Plan

Because the compound is classified as very toxic to aquatic life (H400)[3], standard sink disposal or municipal trash disposal is strictly prohibited.

  • Solid Spill Response: Do NOT dry sweep, as this will aerosolize the toxic powder. Moisten the spilled powder gently with a compatible solvent (e.g., isopropanol) to suppress dust generation. Wipe up the slurry with absorbent laboratory pads while wearing full PPE (including a P3 respirator).

  • Solution Spill Response: Contain the liquid immediately with an inert, non-combustible absorbent material (such as vermiculite or sand).

  • Disposal Logistics: Place all contaminated materials, including used absorbent pads and disposable PPE, into a sealed, chemically resistant hazardous waste container. Label the container clearly as "Toxic/Aquatic Hazard - Aromatic Amine Waste" and arrange for incineration via a certified hazardous waste contractor.

References

  • (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine - PubChem. nih.gov.
  • (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine - PubChem (Safety and Hazards). nih.gov.
  • Syndioselective Ring-Opening Polymerization of β-Lactones Enabled by Dimethylbiphenyl-Salen Yttrium Complexes | ACS Macro Letters. acs.org.
  • Tetrakis(acetonitrile)copper(I)

Sources

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